AMyloid beta-Protein (1-40)
Description
Significance of Amyloid beta-Protein (1-40) in Neurodegeneration Research
Amyloid beta-protein (1-40) is a key molecule in the study of neurodegenerative diseases, particularly Alzheimer's disease. While often discussed in tandem with its more aggregation-prone counterpart, Aβ(1-42), the (1-40) isoform holds distinct significance in research. It is the most abundant isoform of amyloid beta produced, typically accounting for the majority of Aβ peptides. mdpi.comen-journal.org
The accumulation of Aβ peptides, including Aβ(1-40), in the brain is a pathological hallmark of Alzheimer's disease. frontiersin.org These peptides can aggregate into soluble oligomers and insoluble fibrils, which form the amyloid plaques seen in the brains of Alzheimer's patients. wikipedia.org Research suggests that these aggregates, particularly the soluble oligomeric forms, are neurotoxic and can disrupt synaptic function, leading to the cognitive decline characteristic of the disease. wikipedia.orgnih.gov
Furthermore, Aβ(1-40) is the predominant species found in cerebral amyloid angiopathy (CAA), a condition characterized by the deposition of amyloid in the walls of cerebral blood vessels, which can lead to strokes and cognitive impairment. en-journal.org This highlights the specific role of Aβ(1-40) in vascular pathology within the central nervous system.
Overview of the Amyloid Hypothesis and Amyloid beta-Protein (1-40)
The amyloid hypothesis has been a central framework for Alzheimer's disease research for decades. This hypothesis posits that the excessive accumulation of amyloid beta peptides in the brain is the primary event that initiates a cascade of pathological events, ultimately leading to neurodegeneration and dementia. mdpi.comfrontiersin.org The process begins with the abnormal processing of the amyloid precursor protein (APP) by the enzymes beta-secretase and gamma-secretase, which results in the production of various Aβ isoforms, including Aβ(1-40). wikipedia.orgnih.gov
According to this hypothesis, an imbalance between the production and clearance of Aβ peptides leads to their aggregation. nih.gov While initially focusing on the insoluble amyloid plaques, more recent iterations of the hypothesis emphasize the toxicity of soluble Aβ oligomers. wikipedia.org These oligomers are believed to impair synaptic function and structure, contributing to the early cognitive deficits observed in Alzheimer's disease. nih.gov
Aβ(1-40) is a crucial component of this hypothesis, as it is the most abundantly produced Aβ species. mdpi.com While less prone to aggregation than Aβ(1-42), its high concentration means it significantly contributes to the total amyloid burden in the brain. pnas.org
Comparative Research Perspectives on Amyloid beta-Protein (1-40) and Amyloid beta-Protein (1-42) Isoforms
The two primary isoforms of amyloid beta studied in the context of Alzheimer's disease are Aβ(1-40) and Aβ(1-42). Despite differing by only two amino acids at the C-terminus, these isoforms exhibit distinct biophysical and pathological properties. biorxiv.org
| Feature | Amyloid beta-Protein (1-40) | Amyloid beta-Protein (1-42) |
| Relative Abundance | More abundant, representing about 90% of secreted Aβ. mdpi.com | Less abundant, representing about 10% of secreted Aβ. pnas.org |
| Aggregation Propensity | Less prone to aggregation. biorxiv.org | More hydrophobic and highly prone to aggregation. wikipedia.orgbiorxiv.org |
| Primary Location of Deposition | Predominantly found in vascular amyloid deposits (Cerebral Amyloid Angiopathy). wikipedia.orgen-journal.org | The main component of parenchymal amyloid plaques in the brain. en-journal.org |
| Neurotoxicity | Considered neurotoxic, particularly in oligomeric forms. jneurosci.org | Generally considered more neurotoxic and amyloidogenic. wikipedia.orgbiorxiv.org |
| Fibril Structure | Can form fibrils with two protofilaments. nih.gov | Can form fibrils with a single protofilament. nih.gov |
Research has shown that while Aβ(1-42) is more amyloidogenic and is the primary component of the plaques within the brain parenchyma, Aβ(1-40) is the main constituent of the amyloid deposits in the walls of blood vessels in the brain, a condition known as cerebral amyloid angiopathy. wikipedia.orgen-journal.org Studies comparing the self-assembly of these two isoforms have revealed that they oligomerize through different pathways, with Aβ(1-40) dimers being stabilized mainly by interactions in the central hydrophobic and N-terminal regions, whereas Aβ(1-42) dimers are stabilized by interactions in the central and C-terminal regions. biorxiv.org This difference in aggregation behavior likely contributes to their distinct roles in Alzheimer's pathology.
Furthermore, studies have shown that the ratio of Aβ(1-42) to Aβ(1-40) can be a more sensitive biomarker for Alzheimer's disease than the concentration of either peptide alone. frontiersin.org A lower Aβ(1-42)/Aβ(1-40) ratio in the cerebrospinal fluid is often observed in Alzheimer's patients, reflecting the increased deposition of Aβ(1-42) in the brain. bohrium.com
Structure
2D Structure
Properties
Molecular Formula |
C194H295N53O58S |
|---|---|
Molecular Weight |
4330 g/mol |
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[(1-carboxy-2-methylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C194H295N53O58S/c1-25-102(19)158(188(299)211-87-143(256)218-124(67-94(3)4)174(285)228-123(62-66-306-24)172(283)241-152(96(7)8)186(297)209-83-140(253)206-84-145(258)240-154(98(11)12)191(302)245-157(101(17)18)193(304)305)247-192(303)159(103(20)26-2)246-162(273)104(21)215-141(254)85-207-164(275)116(47-36-38-63-195)223-181(292)133(77-139(199)252)234-185(296)137(90-249)220-144(257)88-210-187(298)153(97(9)10)242-184(295)135(79-151(269)270)235-170(281)121(56-60-147(261)262)222-161(272)106(23)217-173(284)127(69-107-41-30-27-31-42-107)231-177(288)129(71-109-45-34-29-35-46-109)237-189(300)156(100(15)16)244-183(294)125(68-95(5)6)229-166(277)117(48-37-39-64-196)224-168(279)119(54-58-138(198)251)226-178(289)130(73-111-80-202-91-212-111)233-180(291)132(75-113-82-204-93-214-113)238-190(301)155(99(13)14)243-171(282)122(57-61-148(263)264)227-175(286)126(72-110-50-52-114(250)53-51-110)219-142(255)86-208-165(276)136(89-248)239-182(293)134(78-150(267)268)236-179(290)131(74-112-81-203-92-213-112)232-167(278)118(49-40-65-205-194(200)201)225-176(287)128(70-108-43-32-28-33-44-108)230-169(280)120(55-59-146(259)260)221-160(271)105(22)216-163(274)115(197)76-149(265)266/h27-35,41-46,50-53,80-82,91-106,115-137,152-159,248-250H,25-26,36-40,47-49,54-79,83-90,195-197H2,1-24H3,(H2,198,251)(H2,199,252)(H,202,212)(H,203,213)(H,204,214)(H,206,253)(H,207,275)(H,208,276)(H,209,297)(H,210,298)(H,211,299)(H,215,254)(H,216,274)(H,217,284)(H,218,256)(H,219,255)(H,220,257)(H,221,271)(H,222,272)(H,223,292)(H,224,279)(H,225,287)(H,226,289)(H,227,286)(H,228,285)(H,229,277)(H,230,280)(H,231,288)(H,232,278)(H,233,291)(H,234,296)(H,235,281)(H,236,290)(H,237,300)(H,238,301)(H,239,293)(H,240,258)(H,241,283)(H,242,295)(H,243,282)(H,244,294)(H,245,302)(H,246,273)(H,247,303)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,304,305)(H4,200,201,205) |
InChI Key |
FEWOUVRMGWFWIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Biochemical Generation and Processing of Amyloid Beta Protein 1 40
Amyloid Precursor Protein (APP) as the Precursor
The amyloid precursor protein (APP) is a type-I transmembrane protein with a large extracellular N-terminal domain and a shorter cytoplasmic C-terminal tail. creative-diagnostics.combiolegend.com While expressed in many tissues, APP is found in high concentrations in the synapses of neurons. creative-diagnostics.com It belongs to a family of conserved proteins that includes amyloid precursor-like protein 1 (APLP1) and amyloid precursor-like protein 2 (APLP2) in mammals. creative-diagnostics.com However, only APP contains the Aβ domain and can, therefore, generate amyloidogenic fragments. creative-diagnostics.com
APP is integral to normal neuronal function, playing roles in neurite growth, neuronal adhesion, and axonogenesis. biolegend.com The protein undergoes rapid metabolism, with its processing being a critical determinant of whether Aβ peptides are produced. nih.gov Multiple isoforms of APP exist, with the APP695 isoform being predominantly expressed in neurons. cellsignal.com
The structure of APP allows for its interaction with several enzymes known as secretases, which are responsible for its cleavage. oatext.comfrontiersin.org The specific secretases involved and the location of their cleavage determine the fate of APP processing. cellsignal.comoatext.com
Proteolytic Pathways of Amyloid beta-Protein (1-40) Formation
The proteolytic processing of APP is a complex process that can follow one of two major pathways, ultimately determining whether the Aβ peptide is generated. biolegend.comoatext.com These pathways are known as the non-amyloidogenic and the amyloidogenic pathways. biolegend.comoatext.com
In the predominant non-amyloidogenic pathway, which accounts for approximately 90% of APP processing, APP is cleaved by α-secretase. creative-diagnostics.comwikipedia.org This cleavage event occurs within the Aβ domain of the APP sequence. cellsignal.comeuropeanreview.org As a result, the formation of the complete Aβ peptide is prevented. wikipedia.orgeuropeanreview.org
The α-secretase cleavage generates two main fragments: a large, soluble extracellular fragment known as soluble APPα (sAPPα) and a membrane-bound C-terminal fragment called α-CTF (or C83). creative-diagnostics.comnih.gov The sAPPα fragment is released into the extracellular space and is believed to have neuroprotective properties. europeanreview.orgnih.gov The remaining α-CTF is subsequently cleaved by another enzyme complex, γ-secretase, which produces a short p3 peptide and the APP intracellular domain (AICD). oatext.comnih.gov
The amyloidogenic pathway is initiated when APP is cleaved by β-secretase (also known as BACE1). creative-diagnostics.comoatext.com This cleavage occurs at the N-terminus of the Aβ domain. nih.gov This initial cleavage releases a soluble N-terminal fragment, sAPPβ, into the extracellular space and leaves a 99-amino acid membrane-bound C-terminal fragment known as β-CTF or C99. creative-diagnostics.comfrontiersin.org
The C99 fragment is the direct precursor to Aβ. It is subsequently cleaved by the γ-secretase complex within the transmembrane domain. frontiersin.orgwikipedia.org This final cleavage is imprecise and can occur at several positions, leading to the generation of Aβ peptides of varying lengths, most commonly Aβ(1-40) and Aβ(1-42). creative-diagnostics.comnih.gov Aβ(1-40) is the more abundant of these two major species. creative-diagnostics.com
Non-Amyloidogenic Processing Pathway
Enzymatic Regulation of Amyloid beta-Protein (1-40) Production
The production of Aβ(1-40) is tightly regulated by the activity of the secretase enzymes that process APP. The balance between the α-secretase and β-secretase pathways is a critical determinant of Aβ levels. wikipedia.org
Alpha-secretase is a family of enzymes that belong to the 'a disintegrin and metalloprotease' (ADAM) family, with ADAM10 being a key member with α-secretase activity. wikipedia.org These enzymes are typically located on the cell surface and in the Golgi apparatus. wikipedia.orgnih.gov
The cleavage of APP by α-secretase is a protective event, as it occurs within the Aβ sequence, thereby preventing the generation of the amyloidogenic Aβ peptide. wikipedia.orgnih.gov The resulting sAPPα fragment has been shown to have neurotrophic and neuroprotective functions, promoting synapse formation and counteracting apoptotic signals. wikipedia.org Activation of α-secretase is therefore considered a therapeutic strategy to reduce Aβ production. nih.govnih.gov The activity of α-secretase can be regulated by various signaling pathways, including those involving protein kinase C and calcium. nih.govnih.gov
Beta-secretase, primarily the enzyme BACE1 (β-site APP-cleaving enzyme 1), is the rate-limiting enzyme in the amyloidogenic pathway. capes.gov.broup.com BACE1 is an aspartic protease that is highly expressed in neurons. wikipedia.orgoup.com Its cleavage of APP at the N-terminus of the Aβ domain is the initial and essential step for Aβ production. wikipedia.orgcapes.gov.br
BACE1 activity is localized to endosomes and the trans-Golgi network, where it competes with α-secretase for the APP substrate. cellsignal.comnih.gov An increase in BACE1 activity or concentration can shift APP processing towards the amyloidogenic pathway, leading to higher levels of Aβ production. nih.gov For this reason, BACE1 is a major target for therapeutic intervention aimed at reducing Aβ levels. frontiersin.orgcapes.gov.br
Role of Gamma-Secretase Complex
The γ-secretase complex is an intramembrane aspartyl protease that plays a pivotal role in the final step of amyloidogenic APP processing, leading to the generation of Aβ peptides. scispace.com This complex is composed of four core protein components that must assemble to form the active enzyme. nih.govpnas.org
Core Components of the Gamma-Secretase Complex
| Component | Function |
|---|---|
| Presenilin (PSEN1 or PSEN2) | Forms the catalytic core of the complex, containing the aspartyl protease active site required for cleavage. embopress.orgresearchgate.net |
| Nicastrin | A type I transmembrane glycoprotein (B1211001) that is thought to act as a receptor for the substrate, docking it to the complex. scispace.comopenaccessjournals.com |
| Anterior pharynx-defective 1 (APH-1) | A multi-pass transmembrane protein involved in the stability and assembly of the complex. scispace.comnih.gov |
| Presenilin enhancer 2 (PEN-2) | A small, two-transmembrane protein that is crucial for the endoproteolysis of presenilin, a key step in the activation of the γ-secretase complex. scispace.comnih.gov |
The generation of Aβ(1-40) begins after β-secretase (BACE1) cleaves APP, producing a membrane-bound C-terminal fragment known as C99. scispace.comfrontiersin.org The γ-secretase complex then subjects C99 to a series of sequential intramembrane cleavages. cell-stress.com This process is not a single cleavage event but rather a processive proteolysis. elifesciences.org
The initial cleavage by γ-secretase occurs at the ε-site, near the cytoplasmic border of the transmembrane domain, releasing the APP intracellular domain (AICD). cell-stress.comnih.gov This is followed by subsequent cleavages at the ζ-site and then the γ-site. cell-stress.comnih.gov There are two primary pathways for this processive cleavage:
Aβ49 → Aβ46 → Aβ43 → Aβ40 cell-stress.comelifesciences.org
Aβ48 → Aβ45 → Aβ42 cell-stress.comelifesciences.org
The Aβ(1-40) peptide is the predominant species produced, accounting for approximately 90% of all secreted Aβ peptides under normal physiological conditions. frontiersin.orgpnas.org The shorter, more soluble Aβ(1-40) is considered less prone to aggregation compared to the Aβ(1-42) isoform. elifesciences.org
Interestingly, research has indicated that β-secretase and γ-secretase can exist in a high molecular weight complex, suggesting a coordinated and efficient sequential processing of the full-length APP to generate Aβ peptides. rupress.org
Contribution of Other Proteases in Pathological Contexts
While the sequential action of β-secretase and γ-secretase is the canonical pathway for Aβ generation, other proteases have been identified that can contribute to APP processing, particularly in pathological contexts. These alternative pathways can influence the production of various Aβ species, including Aβ(1-40).
| Cathepsin B | A cysteine protease that has been shown to have β-secretase-like activity and can cleave wild-type APP, contributing to Aβ production. nih.govfrontiersin.org |
In pathological states, the expression and activity of these alternative proteases can be altered. For instance, meprin-β levels have been found to be elevated in the brains of individuals with Alzheimer's disease. frontiersin.org Similarly, caspases are activated during apoptotic processes, which are often observed in neurodegenerative diseases. The activity of these proteases can lead to the generation of a more complex mixture of Aβ peptides, potentially influencing plaque composition and disease progression.
Molecular Structure and Conformational Dynamics of Amyloid Beta Protein 1 40
Monomeric Conformation and Intrinsic Disorder
The monomeric form of Aβ(1-40) is largely considered an intrinsically disordered protein (IDP), meaning it does not have a stable three-dimensional structure under physiological conditions. frontiersin.orgbmbreports.orgmdpi.com Instead, it exists as a dynamic ensemble of conformations. biorxiv.orgresearchgate.net In aqueous solutions, it can exhibit a random coil or a partially folded structure with a short α-helix in the central hydrophobic core region (residues 17-23). pnas.orgcase.edu This conformational flexibility is a key characteristic of Aβ(1-40) and is crucial for its ability to interact with various partners and to self-assemble. bmbreports.orgmdpi.com While predominantly disordered, the monomer can adopt more ordered structures, such as a β-hairpin, which becomes more stable upon oligomerization. pnas.org
Structural Motifs in Membrane Environments
The presence of a membrane environment significantly influences the conformation of Aβ(1-40), promoting the formation of distinct structural motifs. researchgate.net These interactions are critical as they are thought to be a key step in the aggregation process.
Helical Domains (e.g., A (13-22), B (30-35))
In membrane-mimicking environments, such as sodium dodecyl sulphate (SDS) micelles, Aβ(1-40) predominantly adopts an α-helical conformation. case.edu Molecular dynamics simulations have identified two primary helical domains: domain A, spanning residues 13-22, and domain B, covering residues 30-35. researchgate.net The peptide tends to localize at the interface between the membrane and the solvent. researchgate.net The central hydrophobic core plays a significant role in these interactions.
Beta-Turn Motifs (e.g., at 23-27)
In addition to helical structures, a type I beta-turn has been observed at residues 23-27 within a membrane environment. researchgate.net This turn motif can facilitate the folding of the peptide into a more compact structure, bringing different parts of the peptide chain into proximity and potentially initiating the formation of β-sheets.
Oligomeric Assembly Structures
Aβ(1-40) monomers can self-assemble into a variety of soluble oligomeric species, which are considered to be the most neurotoxic forms. biorxiv.orgpnas.org This assembly process involves a significant conformational change from a largely disordered or helical state to a structure rich in β-sheets. frontiersin.org
Dimeric, Trimeric, and Tetrameric Forms
The initial stages of Aβ(1-40) oligomerization involve the formation of small oligomers, including dimers, trimers, and tetramers. frontiersin.orgpnas.orgnih.gov These early oligomers are in a rapid equilibrium with monomers. pnas.orgnih.gov Studies have shown that Aβ(1-40) can exist as stable dimers, stabilized by interactions in the N-terminal, central hydrophobic, and C-terminal regions. biorxiv.org The tetrameric form of Aβ(1-40) is described as having a ring-like structure that is relatively resistant to further addition of monomers or dimers. frontiersin.org
Predominant Beta-Sheet Secondary Structure in Oligomers
A hallmark of Aβ(1-40) oligomerization is the transition to a β-sheet-rich secondary structure. mdpi.comnih.gov While monomers are largely disordered, oligomers are characterized by a significant increase in β-sheet content. mdpi.com Infrared spectroscopy studies have revealed that early oligomers may adopt an antiparallel β-sheet arrangement. nih.govmdpi.com As aggregation progresses towards the formation of fibrils, a structural conversion occurs, leading to a parallel β-sheet conformation. nih.gov This transition from antiparallel to parallel β-sheets is a critical step in the maturation of amyloid aggregates. nih.gov
Data Tables
Table 1: Structural Features of Amyloid beta-Protein (1-40) in Different States
| State | Dominant Conformation | Key Structural Motifs |
| Monomer | Intrinsically disordered, random coil | Short α-helix (residues 17-23), transient β-hairpin mdpi.compnas.org |
| Membrane-Bound | α-helical | Helical domain A (13-22), Helical domain B (30-35), Type I β-turn (23-27) researchgate.net |
| Oligomer | β-sheet rich | Antiparallel β-sheets (early oligomers), Parallel β-sheets (later oligomers/fibrils) nih.govmdpi.com |
Table 2: Oligomeric Species of Amyloid beta-Protein (1-40)
| Oligomer Size | Structural Characteristics | Stability |
| Dimer | Stabilized by N-terminal, central, and C-terminal interactions biorxiv.org | In rapid equilibrium with monomers pnas.orgnih.gov |
| Trimer | Intermediate in the oligomerization pathway frontiersin.orgpnas.org | In rapid equilibrium with monomers pnas.orgnih.gov |
| Tetramer | Ring-like structure frontiersin.org | Resistant to further monomer/dimer addition frontiersin.org |
Proposed Beta-Barrel Structures in Oligomers
While the precise structures of Aβ oligomers are challenging to determine due to their transient and polymorphic nature, several models have been proposed. nih.gov One such model suggests that Aβ(1-40) oligomers can adopt a β-barrel-like structure. nih.govrsc.org This hypothesis is supported by hydrogen exchange mass spectrometry data, which indicates a β-turn-β motif for residues L17-M35 and hydrogen bonding at the N-terminus. nih.gov These small, soluble oligomers, which may consist of approximately four Aβ(1-40) molecules, are predominantly characterized by a β-sheet secondary structure. nih.gov Further research using peptides derived from Aβ(12-40) has demonstrated the formation of β-barrel-like tetramers and octamers stabilized by intermolecular hydrogen bonds. rsc.org
Protofibrillar and Fibrillar Architectures
The aggregation of Aβ(1-40) monomers leads to the formation of larger, more structured assemblies known as protofibrils and mature fibrils. pnas.orgnih.gov These fibrillar structures are characterized by a cross-β-sheet architecture, where β-sheets run parallel to the fibril axis. nih.govpnas.org Electron microscopy reveals that Aβ(1-40) can form fibrils with varying morphologies, often appearing as twisted filaments with diameters around 5-10 nm. pnas.org
Beta-Chain Formation in Fibrils (Residues 12-24 and 30-40)
In contrast to the disordered N-terminus, the core of the Aβ(1-40) fibril is highly structured. pnas.org Solid-state NMR has been instrumental in elucidating this architecture, revealing that residues 12-24 and 30-40 form β-strands. nih.govnih.govpnas.org These β-strands from individual Aβ(1-40) molecules align to form parallel, in-register β-sheets through intermolecular hydrogen bonding. nih.govpnas.org The region encompassing residues 25-29 acts as a bend or loop that connects the two β-sheets, bringing them into close proximity through side-chain interactions. nih.govpnas.org A key stabilizing feature of this bend is a salt bridge formed between the side chains of Asp23 and Lys28. nih.govpnas.org
| Structural Element | Residue Range | Description |
| Disordered Region | 1-10 | Flexible and lacks a defined secondary structure in most fibril forms. pnas.orgresearchgate.net |
| First β-Strand | 12-24 | Forms a parallel β-sheet through intermolecular hydrogen bonds. nih.govpnas.org |
| Bend/Loop Region | 25-29 | Connects the two β-strands and is stabilized by a salt bridge (Asp23-Lys28). nih.govpnas.org |
| Second β-Strand | 30-40 | Forms a parallel β-sheet through intermolecular hydrogen bonds. nih.govpnas.org |
Polymorphism of Fibrils
Aβ(1-40) fibrils exhibit significant structural polymorphism, meaning they can exist in multiple, distinct morphological forms even when grown under the same conditions. nih.govnih.govtandfonline.com This heterogeneity can manifest as variations in the number and arrangement of protofilaments within a mature fibril, as well as different conformations of the peptide itself. tandfonline.com Electron cryo-microscopy has revealed a range of Aβ(1-40) fibril morphologies with continuously altering structural properties. nih.govnih.gov This polymorphism implies that a single polypeptide sequence can adopt many different patterns of interaction to form stable amyloid structures, a key difference from the unique folded state of most globular proteins. nih.govnih.gov Factors such as pH, temperature, and the presence of co-solutes can influence which fibril morphology is favored. tandfonline.com
Comparative Structural Research with Amyloid beta-Protein (1-42)
While this article focuses on Aβ(1-40), comparative studies with the highly amyloidogenic Aβ(1-42) isoform provide valuable structural insights. biorxiv.org Aβ(1-42) differs from Aβ(1-40) by only two additional hydrophobic residues at the C-terminus, yet this small difference leads to distinct aggregation properties and neurotoxicity. pnas.orgbiorxiv.org
Structurally, both Aβ(1-40) and Aβ(1-42) fibrils are built from a cross-β core with parallel, in-register β-sheets. pnas.org However, there are notable differences. In Aβ(1-40) fibrils, the structured core typically begins around residue 11, whereas in Aβ(1-42) fibrils, the first 17 residues can be unfolded. researchgate.net
Computational studies suggest that Aβ(1-42) is more structured than Aβ(1-40), with a more stable C-terminal segment that tends towards a β-structure. biorxiv.org In dimer formation, Aβ(1-40) is stabilized by interactions in the central hydrophobic and N-terminal regions, while Aβ(1-42) dimers are stabilized by interactions in the central and C-terminal regions. biorxiv.org
Electron microscopy studies have shown that while the fundamental protofilament structure can be similar between the two isoforms, their arrangement within the mature fibril can differ. pnas.orgnih.gov For instance, under certain conditions, Aβ(1-40) forms fibrils with two protofilaments, while Aβ(1-42) can form fibrils with a single protofilament. nih.govnih.gov Despite these differences, the number of peptide molecules per cross-β repeat within a protofilament can be the same for both isoforms. pnas.orgnih.gov
| Feature | Amyloid beta-Protein (1-40) | Amyloid beta-Protein (1-42) |
| Residue Length | 40 | 42 |
| Aggregation Propensity | Less prone to aggregation. pnas.org | More prone to aggregation. pnas.org |
| Fibril Core Start | Typically around residue 11. researchgate.net | Can be around residue 18. researchgate.net |
| Dimer Stabilization | Central hydrophobic and N-terminal interactions. biorxiv.org | Central and C-terminal interactions. biorxiv.org |
| Protofilament Arrangement | Can form fibrils with two protofilaments. nih.govnih.gov | Can form fibrils with one protofilament. nih.govnih.gov |
Mechanisms of Amyloid Beta Protein 1 40 Aggregation and Fibrillogenesis
Nucleated Polymerization Models
The aggregation of Aβ(1-40) in vitro is often described by a nucleated polymerization mechanism. mdpi.com This model involves a slow, rate-limiting nucleation phase, followed by a more rapid elongation or growth phase. mdpi.com During the nucleation phase, Aβ monomers undergo a conformational change and associate to form an unstable, high-energy nucleus. mdpi.comnih.gov Once this nucleus is formed, it acts as a template for the rapid addition of more monomers, leading to the growth of larger fibrillar structures. mdpi.com This process continues until the concentration of available monomers falls below a critical level. mdpi.com
The kinetics of this process are characterized by a lag phase, corresponding to the time required for nucleus formation, followed by a rapid growth phase. mdpi.com The length of the lag phase is inversely related to the rate of nucleation. Factors that stabilize the nucleus or accelerate its formation will shorten the lag phase and promote fibril formation. The process of fibril growth through the extension of pre-existing fibrils is linearly dependent on the concentration of the Aβ monomer. nih.gov
It's important to note that while the nucleated polymerization model provides a fundamental framework, the in vivo aggregation process is likely more complex, potentially involving heterogeneous nucleation on surfaces such as the extracellular matrix or cell membranes. nih.govmdpi.com
Environmental Modulators of Aggregation Kinetics
The aggregation of Aβ(1-40) is highly sensitive to its chemical and physical environment. Several factors can modulate the kinetics of this process by influencing the stability of the monomer, the formation of nuclei, and the elongation of fibrils.
The pH of the solution plays a critical role in the aggregation kinetics of Aβ(1-40). The isoelectric point (pI) of Aβ(1-40) is approximately 5.3. nih.gov At physiological pH (around 7.4), the peptide carries a net negative charge, which leads to electrostatic repulsion between monomers and can inhibit aggregation. nih.gov As the pH is lowered towards the pI, the net charge of the peptide decreases, reducing electrostatic repulsion and favoring intermolecular interactions that promote aggregation. nih.govpnas.orgresearchgate.net
Studies have shown that acidic conditions accelerate the aggregation of Aβ(1-40). researchgate.netmdpi.com This is attributed to the protonation of histidine residues (His6, His13, and His14) as the pH decreases, which neutralizes the peptide and facilitates the formation of intermolecular contacts necessary for aggregation. nih.gov The aggregation process is most rapid in the pH range of 4-5.7. pnas.org Kinetic analyses have revealed that pH primarily affects the primary nucleation step of aggregation, with a lesser impact on fibril elongation and secondary nucleation. nih.gov
Table 1: Effect of pH on Aβ(1-40) Aggregation Kinetics
| pH | Aggregation Rate | Predominant Species/Structure | Reference |
|---|---|---|---|
| 8.0 | Slowest | Negatively charged, soluble | nih.gov |
| 7.0 | Intermediate | Less negatively charged | nih.gov |
| 6.0 | Fastest | More neutrally charged, prone to aggregation | nih.gov |
| 5.5 | Rapid | Near isoelectric point, fibrillar aggregates | mdpi.com |
| 4.0-5.7 | Most Rapid | Favorable for aggregation | pnas.org |
The ionic strength of the solution also significantly influences Aβ(1-40) aggregation. An increase in ionic strength can accelerate aggregation by shielding electrostatic repulsions between the charged residues on the peptide monomers. nih.govacs.orgbmbreports.org This shielding effect facilitates the close approach and interaction of monomers, thereby promoting nucleation and fibril growth. acs.orgnih.gov
Specifically, physiological ionic strength has been shown to accelerate Aβ(1-40) aggregation kinetics by promoting surface-catalyzed secondary nucleation reactions. nih.govacs.org The presence of salt ions is thought to decrease the free-energy barrier for the peptide to adopt a fibril-competent conformation. nih.govacs.org Different salt ions can have varying effects on the aggregation propensity and the final fibril structure. researchgate.net For instance, an increased concentration of sodium ions has been observed to accelerate the secondary nucleation rate. researchgate.net
Table 2: Influence of Ionic Strength on Aβ(1-40) Aggregation
| Ionic Strength Condition | Effect on Aggregation | Mechanism | Reference |
|---|---|---|---|
| Low | Slower aggregation | Stronger electrostatic repulsion between monomers | nih.gov |
| Physiological | Accelerated aggregation | Shielding of electrostatic repulsion, promotion of secondary nucleation | nih.govacs.org |
| Increased (e.g., higher NaCl) | Faster oligomer growth | Enhanced shielding of repulsive interactions | mdpi.comnih.gov |
The cellular environment is highly crowded with a variety of macromolecules. This molecular crowding can significantly impact the aggregation of Aβ(1-40). The presence of crowding agents, which mimic the cellular environment, generally accelerates the aggregation process. acs.org This is primarily due to the "excluded volume effect," where the presence of other large molecules reduces the available volume for the peptide, effectively increasing its local concentration and promoting self-association.
Experimental studies using neutral polymers as crowding agents have demonstrated increased nucleation and fibril growth rates for Aβ(1-40). mdpi.com Furthermore, research conducted in an environment mimicking the interior of living cells has shown that molecular crowding can facilitate the formation of more complex, higher-order aggregates of Aβ(1-40) than those observed in dilute solutions. mdpi.comnih.govresearchgate.net
Table 3: Impact of Molecular Crowding on Aβ(1-40) Fibrillogenesis
| Crowding Condition | Effect on Aggregation | Underlying Principle | Reference |
|---|---|---|---|
| Crowder-free solution | Baseline aggregation rate | - | acs.org |
| Presence of dextran (B179266) (crowder) | Accelerated aggregation | Excluded volume effect | acs.org |
| Mimicked intracellular environment | Formation of more intricate higher-order aggregates | Increased local concentration and altered thermodynamics | mdpi.comnih.govresearchgate.net |
The aggregation of Aβ(1-40) is a concentration-dependent process. nih.govacs.org Below a certain critical concentration, the peptide exists predominantly in a soluble, monomeric state. nih.gov As the concentration increases above this threshold, the likelihood of intermolecular interactions leading to nucleation and aggregation rises significantly. nih.gov
Kinetic studies have demonstrated a strong and predictable relationship between the initial monomer concentration and the lag time for fibril formation; higher concentrations lead to shorter lag times. acs.org The rate of fibril elongation is also directly proportional to the monomer concentration. nih.gov However, at very high concentrations, the aggregation process can become independent of the initial monomer concentration, suggesting that the rate-limiting step may shift from nucleation to another process. researchgate.net
Molecular Crowding Influences on Higher-Order Aggregates
Role of Nucleation Components in Assembly (e.g., Extracellular Matrix, Lipid Surfaces, Metal Ions)
In the biological milieu, the aggregation of Aβ(1-40) is not solely a process of homogeneous nucleation in solution. Various biological components can act as surfaces or cofactors that facilitate heterogeneous nucleation, significantly accelerating the aggregation process.
Extracellular Matrix (ECM): Components of the extracellular matrix, such as heparan sulfate (B86663) proteoglycans and collagen, can interact with Aβ(1-40) and promote its aggregation. mdpi.comfrontiersin.org These interactions can serve as a scaffold, concentrating the peptide and facilitating its conversion to a fibrillar form. mdpi.com For instance, type IV collagen has been shown to inhibit Aβ(1-40) fibril formation, suggesting a complex regulatory role of ECM components. researchgate.net
Lipid Surfaces: The amphiphilic nature of Aβ(1-40) allows it to interact with lipid membranes. nih.govfrontiersin.org These interactions can induce conformational changes in the peptide, promoting its aggregation. mdpi.com Lipid bilayers can act as a two-dimensional surface that effectively increases the local concentration of Aβ(1-40), thereby catalyzing nucleation. pnas.org The properties of the lipid membrane, such as its charge and fluidity, can modulate this interaction. mdpi.comnih.gov For example, Aβ(1-40) has been shown to interact strongly with negatively charged lipids. mdpi.com The curvature of lipid vesicles also plays a role, with smaller vesicles accelerating fibrillation. nih.gov
Metal Ions: Divalent metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺), are known to interact with Aβ(1-40) and influence its aggregation. nih.govresearchgate.net These metal ions can bind to the N-terminal region of the peptide, which contains histidine residues that act as metal-binding sites. nih.govnih.gov The binding of metal ions can induce conformational changes in Aβ(1-40) that either promote or inhibit aggregation depending on the specific ion and its concentration. nih.govrsc.org For example, Zn²⁺ has been shown to promote the aggregation of Aβ(1-40). rsc.org The interaction is also pH-dependent. nih.govresearchgate.net
Pathways of Oligomer and Fibril Formation
The aggregation of Amyloid beta-Protein (1-40) (Aβ(1-40)) is a complex process that begins with the misfolding of monomeric peptides and culminates in the formation of large, insoluble fibrils. This pathway involves a series of intermediate species, including soluble oligomers and protofibrils.
Initially, Aβ(1-40) monomers, which are largely unstructured in solution, undergo a conformational change to form partially folded structures. nih.gov These monomers can then self-assemble into small, soluble oligomers of varying sizes, such as dimers, trimers, and tetramers. nih.govpnas.org These early oligomeric forms are transient and exist in a rapid equilibrium. pnas.org Research indicates that Aβ(1-40) can form various oligomeric species, including dimers, trimers, tetramers, and even larger structures like dodecamers. nih.govnih.gov
The formation of oligomers is a critical step, as these soluble aggregates are considered by many to be the most neurotoxic species. semanticscholar.orgbiorxiv.org As the aggregation process continues, these oligomers grow in size, forming larger intermediates known as protofibrils. nih.govresearchgate.net These protofibrils are typically curvilinear, thread-like structures. nih.gov
The final step in the aggregation cascade is the conversion of protofibrils into mature, insoluble amyloid fibrils. This transformation is characterized by a significant change in secondary structure, involving a transition from an antiparallel β-sheet conformation, often found in oligomers, to a parallel β-sheet structure that is the hallmark of fibrils. nih.gov This structural rearrangement involves the breaking of existing hydrogen bonds and the formation of new ones as the β-strands reorient themselves. nih.gov The resulting fibrils are unbranched and have a characteristic cross-β-sheet architecture, where β-strands run perpendicular to the fibril axis. bmbreports.org
It is important to note that Aβ(1-40) can form multiple, structurally distinct fibrillar aggregates, known as polymorphs. nih.gov These polymorphs can differ in their morphology, the extent of their β-sheet content, and their stability. nih.gov The specific pathway taken and the resulting fibril morphology can be influenced by various environmental factors. bmbreports.org
Table 1: Intermediates in Aβ(1-40) Aggregation
Intermolecular Interactions Driving Aggregation
The self-assembly of Aβ(1-40) into larger aggregates is driven by a combination of intermolecular forces. These interactions stabilize the various intermediate structures and ultimately the mature fibrils.
Hydrogen bonding is a fundamental interaction in the formation and stabilization of amyloid fibrils. Specifically, the backbone amide groups of the peptide chains form extensive networks of hydrogen bonds, creating the characteristic β-sheet structure. acs.org These intermolecular hydrogen bonds are crucial for the stability of both the oligomeric intermediates and the final fibril structure. bmbreports.org The transition from oligomers to fibrils involves a significant reorganization of this hydrogen-bonding network. nih.gov Studies using peptides with modified backbones that disrupt hydrogen bonding have demonstrated the critical role of these interactions in the aggregation process. acs.org
Both hydrophobic and electrostatic interactions play significant roles in driving the aggregation of Aβ(1-40). semanticscholar.orgnih.gov
Hydrophobic Interactions: The Aβ(1-40) peptide contains a central hydrophobic core and a hydrophobic C-terminal region. biorxiv.orgnih.gov The tendency of these hydrophobic regions to avoid contact with water drives the initial association of monomers and the subsequent collapse of the peptide into more compact structures. biorxiv.orgacs.org These interactions are a primary driving force for the formation of a dense hydrophobic core within the aggregates. nih.gov
Electrostatic Interactions: Electrostatic forces between charged amino acid residues also significantly influence Aβ(1-40) aggregation. semanticscholar.orgnih.gov These interactions can be either attractive or repulsive and are sensitive to factors like pH and ionic strength. bmbreports.org The interplay of these charged residues can modulate the rate and pathway of aggregation. researchgate.net For instance, electrostatic interactions are known to be important for the self-association of peptides into various aggregate forms. researchgate.net
A specific and critical electrostatic interaction in Aβ(1-40) is the formation of a salt bridge between the negatively charged Aspartic acid at position 23 (Asp23) and the positively charged Lysine at position 28 (Lys28). This salt bridge plays a crucial role in stabilizing a turn or bend region in the peptide structure, which is important for the formation of the β-hairpin conformation that is a precursor to fibril formation. researchgate.netnih.gov The presence of this intramolecular salt bridge is thought to be a key factor in the stability of the monomeric structure and in the early stages of self-assembly. bu.edu Experimental studies where this salt bridge is artificially constrained have shown a dramatic increase in the rate of fibril formation, highlighting its importance in the aggregation pathway. nih.govscispace.com
Hydrophobic and Electrostatic Effects
Distinct Aggregation Pathways of Amyloid beta-Protein (1-40) versus Amyloid beta-Protein (1-42)
While both Aβ(1-40) and Amyloid beta-Protein (1-42) (Aβ(1-42)) are implicated in Alzheimer's disease, they exhibit distinct aggregation behaviors. Aβ(1-42) is generally considered more aggregation-prone and neurotoxic than Aβ(1-40). biorxiv.org
The primary difference in their aggregation pathways lies in the initial oligomerization steps. Aβ(1-40) tends to form a distribution of smaller oligomers, including monomers, dimers, trimers, and tetramers, which are in rapid equilibrium. pnas.org In contrast, Aβ(1-42) preferentially forms pentamer/hexamer units, which act as "paranuclei" for further assembly into larger, bead-like structures that resemble early protofibrils. pnas.org
The presence of the Asp23-Lys28 salt bridge is also differentially affected in the two isoforms. In the Aβ(1-40) monomer, this salt bridge is more stable, contributing to a more compact structure. researchgate.net In the Aβ(1-42) monomer, this salt bridge is often absent, leading to a more open conformation that may be more prone to aggregation. researchgate.net
Table 2: Comparison of Aggregation Properties
Cellular and Subcellular Interactions of Amyloid Beta Protein 1 40
Interactions with Biological Membranesmdpi.combiorxiv.org
The interaction of Aβ(1-40) with biological membranes is a crucial step in its aggregation and is thought to be a primary mechanism of its neurotoxicity. biorxiv.orgacs.org These interactions can lead to a variety of changes in both the peptide and the membrane, ultimately disrupting cellular homeostasis. The cell membrane provides a surface that can promote the aggregation of Aβ peptides. mdpi.com
Aβ(1-40) has been shown to decrease the fluidity of cellular membranes. acs.orgnih.gov This effect is attributed to the interaction of hydrophobic regions on the Aβ aggregates with the hydrophobic core of the lipid bilayer. acs.org This alteration in membrane fluidity can have significant downstream consequences. A reduction in membrane fluidity can impede the normal function of membrane-bound proteins, such as receptors and ion channels. acs.org Furthermore, this decrease in fluidity has been linked to an increase in the amyloidogenic processing of APP, creating a feedback loop where Aβ can stimulate its own production. nih.govnih.gov Studies have shown that aggregated forms of Aβ affect membrane fluidity, particularly above the lipid phase-transition temperature. acs.org
Gangliosides, particularly GM1 ganglioside, play a significant role in the interaction of Aβ(1-40) with neuronal membranes. researchgate.netnih.govfrontiersin.org Aβ(1-40) specifically binds to membranes containing GM1, and this interaction induces a conformational change in the peptide from a random coil to a β-sheet-rich structure. nih.gov This conformational change is a critical step in the formation of amyloid fibrils. The interaction appears to be specific to gangliosides, as similar changes are not observed with various phospholipids (B1166683) or sphingomyelin (B164518) alone. nih.gov The sialic acid moiety of GM1 is believed to be crucial for this interaction. researchgate.net Furthermore, the presence of cholesterol in the membrane can accelerate the binding of Aβ to GM1 by modulating the conformation of the ganglioside headgroup. frontiersin.org This interaction with GM1 can also lead to the formation of non-lamellar lipid structures and micelles, further disrupting the membrane bilayer. researchgate.net
Aβ(1-40) can form cation-selective ion channels when incorporated into lipid bilayers. nih.govnih.gov This channel-forming property is considered a potential source of Aβ's neurotoxicity. nih.gov These channels exhibit multiple conductance levels, typically ranging from 40 to 400 pS, and can spontaneously transition to much higher conductances, between 400 and 4000 pS. nih.gov The channels are selective for cations and can be blocked by tromethamine (Tris). nih.gov The formation of these channels can disrupt ion homeostasis within the cell, leading to dissipative ion fluxes down their electrochemical gradients, which could ultimately contribute to cell death. nih.gov The structure of these channels is thought to be polymorphic, with evidence suggesting they can be composed of β-sheet-rich fibrillar oligomers that may undergo further conformational changes upon insertion into the membrane. tandfonline.com
Table 1: Properties of Aβ(1-40) Ion Channels in Lipid Bilayers
| Property | Description | Reference |
|---|---|---|
| Conductance Levels | Multiple levels observed, ranging from 40-400 pS and spontaneously transitioning to 400-4000 pS. | nih.gov |
| Ion Selectivity | Cation-selective. | nih.gov |
| Pharmacology | Sensitive to tromethamine (Tris); insensitive to nitrendipine. | nih.gov |
| Proposed Structure | Polymorphic, potentially formed by β-sheet-rich oligomers. | tandfonline.com |
| Toxicity Mechanism | Disruption of cellular ion homeostasis. | nih.gov |
Studies have demonstrated that oligomeric forms of Aβ(1-40) interact preferentially with cell surfaces compared to their monomeric counterparts. acs.org Single-molecule imaging has revealed that the fraction of Aβ(1-40) oligomers interacting with the cell membrane is significantly higher than their proportion in solution. acs.org Once on the cell surface, these oligomers exhibit restricted motion, suggesting they are interacting with relatively immobile components of the membrane rather than mobile transmembrane proteins. acs.org Cryo-electron tomography has further visualized this interaction, showing that Aβ oligomers can bind extensively to lipid vesicles, inserting into and "carpeting" the outer leaflet of the bilayer. biorxiv.orgbiorxiv.org This extensive interaction and insertion of oligomers into the membrane is a proposed mechanism for the loss of membrane integrity. biorxiv.orgbiorxiv.org
Formation of Ion Channels in Lipid Bilayers
Interaction with Amyloid Precursor Protein (APP) and Related Processing
Aβ(1-40) can interact with its own precursor, the amyloid precursor protein (APP), creating a complex feedback loop that influences APP processing. nih.govfrontiersin.org Soluble Aβ has been found to bind to the Aβ region of APP at the cell surface. frontiersin.org This interaction can promote the homodimerization of APP, which in turn can influence the cleavage of APP by secretase enzymes and alter the ratio of Aβ(1-42) to Aβ(1-40) produced. frontiersin.org Furthermore, fibrillar forms of Aβ can interact with the N-terminal region of APP, leading to an increase in APP expression. nih.gov There is also evidence that Aβ(1-40) can up-regulate the activity of α-secretase, an enzyme involved in the non-amyloidogenic processing of APP, potentially as a compensatory mechanism. nih.gov This interaction between Aβ and APP highlights a self-regulatory mechanism where the peptide product can influence its own production pathway.
Protein-Protein Interactions Modulating Amyloid beta-Protein (1-40) Behavior
The behavior of Aβ(1-40), particularly its aggregation, is modulated by interactions with a variety of other proteins. mdpi.commdpi.com These interactions can either promote or inhibit the formation of toxic Aβ aggregates.
One significant interaction is with transthyretin (TTR), a protein found in cerebrospinal fluid that has been shown to bind to Aβ and inhibit its aggregation. mdpi.com This neuroprotective effect has been observed in both in vitro and in vivo studies. mdpi.com
Conversely, other proteins can promote Aβ aggregation. For instance, the presence of other amyloidogenic proteins can lead to cross-seeding, where one type of amyloid can accelerate the aggregation of another. mdpi.com
The dimerization of Aβ(1-40) monomers is a critical early step in the aggregation pathway. Molecular dynamics simulations have shown that this process involves conformational transitions within the monomers, leading to the formation of stable dimers. biorxiv.org These dimers are stabilized by interactions in the central hydrophobic core and at the N- and C-termini of the peptides. biorxiv.org
Table 2: Proteins Interacting with Aβ(1-40) and their Effects
| Interacting Protein | Effect on Aβ(1-40) Behavior | Reference |
|---|---|---|
| Amyloid Precursor Protein (APP) | Binds to Aβ, influencing its own processing and expression. | nih.govfrontiersin.org |
| Transthyretin (TTR) | Inhibits Aβ aggregation, providing a neuroprotective effect. | mdpi.com |
| Other Amyloidogenic Proteins | Can promote Aβ aggregation through cross-seeding. | mdpi.com |
Chaperone Proteins (e.g., Hsp110, Hsc70)
Molecular chaperones are critical components of the cellular protein quality control system, and they play a significant role in managing misfolded proteins like Aβ.
Hsp110 : This co-chaperone of Hsp70 has been shown to interact with Aβ and prevent the formation of Aβ fibrils. mdpi.comresearchgate.net Research using a Drosophila model of Alzheimer's disease has indicated that the β-subunit of the Hsp110 substrate-binding domain is necessary for this protective interaction with amyloid. mdpi.comresearchgate.net Hsp110's primary function is as a nucleotide exchange factor (NEF) for Hsp70, enhancing its activity. nih.gov
Hsc70 : The constitutively expressed cognate form of Hsp70, Hsc70, can bind to the amyloid precursor protein (APP) through a specific motif. mdpi.com This interaction facilitates the degradation of APP via chaperone-mediated autophagy, which is believed to reduce the potential for toxic Aβ production. mdpi.com Hsp70 and its co-chaperones are involved in various processes, including protein folding, disaggregation, and degradation. frontiersin.org
| Chaperone | Interacting Partner | Key Finding |
| Hsp110 | Amyloid beta-Protein (1-40) | Prevents the formation of Aβ fibrils. mdpi.comresearchgate.net |
| Hsc70 | Amyloid Precursor Protein (APP) | Facilitates APP degradation, potentially reducing Aβ production. mdpi.com |
Apolipoproteins (e.g., Apolipoprotein E)
Apolipoprotein E (ApoE) is a major cholesterol carrier that also plays a crucial role in Aβ metabolism and clearance. The different isoforms of ApoE (ApoE2, ApoE3, and ApoE4) have varying effects on Aβ aggregation and toxicity.
ApoE and Aβ Aggregation : ApoE can bind to soluble Aβ and has been proposed to act as a pathological chaperone, promoting the formation of Aβ fibrils. acs.orgdntb.gov.ua The interaction of extracellular ApoE with Aβ can initiate the formation of toxic aggregates. mdpi.com Conversely, the interaction can also lead to the formation of neurotoxic oligomers of ApoE itself. mdpi.com The aggregation of Aβ (1-40) is most dramatically affected by ApoE4, followed by ApoE3 and ApoE2. acs.org
ApoE Isoforms and Cytotoxicity : Cultured cells with the ApoE4/E4 genotype are more vulnerable to Aβ-mediated toxicity compared to those with other genotypes. nih.govjneurosci.org Cells with the ApoE2/E3 genotype appear to be relatively resistant. nih.gov This difference may be related to the cell's capacity to secrete ApoE, with ApoE2/E3 cells secreting more of the protein. nih.gov Extracellular ApoE can bind to Aβ and modify its cytotoxic effects. nih.gov
Cellular Uptake and Clearance : ApoE increases the association of Aβ with cells in a manner dependent on heparan sulfate (B86663) proteoglycans (HSPGs) and the low-density lipoprotein receptor-related protein 1 (LRP1). nih.gov This interaction may facilitate the clearance of Aβ from the brain, but if this system is overwhelmed, it could contribute to Aβ accumulation. nih.gov
| ApoE Isoform | Effect on Aβ (1-40) Aggregation |
| ApoE4 | Strongest effect on overall aggregation. acs.org |
| ApoE3 | Intermediate effect on overall aggregation. acs.org |
| ApoE2 | Weakest effect on overall aggregation. acs.org |
Transthyretin
Transthyretin (TTR) is a transport protein found in high concentrations in the cerebrospinal fluid. mdpi.com It has been identified as an Aβ-binding protein with neuroprotective properties.
Inhibition of Aggregation : TTR can prevent the formation of Aβ-based amyloid fibrils by directly binding to Aβ, thereby inhibiting both primary and secondary nucleation processes. mdpi.comresearchgate.net This action reduces the toxicity of amyloid fibrils and their ability to grow further. mdpi.com TTR monomers have been shown to be more effective than tetramers in arresting Aβ aggregate growth. nih.gov
Binding and Sequestration : TTR sequesters Aβ, which may decrease the stress induced by amyloids. mdpi.com This has been demonstrated in transgenic mouse models. mdpi.com The binding of Aβ to TTR is highest for partially aggregated forms and lower for freshly prepared or heavily aggregated Aβ, suggesting that TTR selectively binds to soluble, toxic Aβ aggregates. researchgate.net
| TTR Form | Interaction with Aβ | Outcome |
| Tetramer | Binds Aβ monomers. jneurosci.org | Sequesters monomers, inhibiting seed formation. jneurosci.org |
| Monomer | Binds small Aβ oligomers. jneurosci.org | Inhibits further aggregation and fibril formation. nih.govjneurosci.org |
Alpha-1-Antichymotrypsin
Alpha-1-Antichymotrypsin (ACT) is a serine protease inhibitor that is found associated with amyloid plaques in Alzheimer's disease. uky.edubu.edu
Interaction with Aβ (1-40) : Studies have shown that ACT can inhibit the fibrillization of Aβ (1-40). uky.edu However, this inhibition of aggregation does not necessarily reduce the cytotoxicity of the peptide. uky.edu In contrast, the interaction of ACT with Aβ (1-42) does not prevent the formation of insoluble aggregates but does block the peptide's toxicity. uky.edu
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a well-known enzyme in glycolysis, but it also has non-glycolytic functions and has been implicated in neurodegenerative diseases. mdpi.comuni.lu
Formation of Covalent Complexes : GAPDH can be covalently cross-linked with Aβ, a process mediated by the enzyme transglutaminase. mdpi.comnih.gov This interaction significantly increases the toxicity of the resulting complex. mdpi.com These Aβ-GAPDH aggregates have been detected in the cerebrospinal fluid of Alzheimer's disease patients. nih.gov
Acceleration of Amyloidogenesis : Aggregates of GAPDH can accelerate the amyloidogenesis of Aβ (1-40), leading to increased neuronal cell death both in vitro and in vivo. uni.lu This is associated with the disruption of mitochondrial membrane potential. uni.lu
Tau Protein
The interaction between Aβ and the microtubule-associated protein Tau is a central aspect of Alzheimer's disease pathology. ijbs.com
Promotion of Tau Pathology : Aβ can promote the aggregation of Tau and the phosphorylation of Tau by kinases. mdpi.comuniprot.org The coexistence of Aβ plaques and phosphorylated Tau is linked to the mechanism by which Aβ facilitates the propagation of Tau aggregation. ijbs.com
Synergistic Toxicity : The interplay between Aβ and Tau amplifies the toxic effects of each protein. ijbs.com Together, they can cause damage to mitochondria, leading to mitochondrial fragmentation and abnormal distribution. ijbs.com
Alpha-Synuclein (B15492655)
Alpha-synuclein is a neuronal protein primarily associated with Parkinson's disease, but evidence suggests a significant interaction with Aβ. mdpi.comfrontiersin.org
Mutual Aggravation of Pathology : Aβ and alpha-synuclein can interact to increase each other's amyloidogenic potential. mdpi.com Aβ can act as a trigger for the aggregation of alpha-synuclein. mdpi.com This interaction may blur the lines between Alzheimer's and Parkinson's disease. mdpi.com
Promotion of Oligomerization : The interaction between soluble species of Aβ and alpha-synuclein promotes oligomerization while inhibiting fibrillization. nih.gov Soluble alpha-synuclein species promote the oligomerization of Aβ monomers and stabilize pre-formed Aβ oligomers through co-assembly. nih.gov This interaction is primarily mediated by the C-terminus of Aβ. frontiersin.orgnih.gov
| Interacting Protein | Effect on Aβ (1-40) | Consequence |
| Tau Protein | Promotes aggregation and phosphorylation. mdpi.comuniprot.org | Synergistic neurotoxicity and mitochondrial damage. ijbs.com |
| Alpha-Synuclein | Promotes oligomerization, inhibits fibrillization. nih.gov | Increased amyloidogenic potential of both proteins. mdpi.com |
Cell Adhesion Molecules
Amyloid beta-Protein (1-40) (Aβ(1-40)) interacts with several cell adhesion molecules (CAMs), which are glycoproteins on the cell surface that play a crucial role in cell-to-cell and cell-to-extracellular matrix (ECM) adhesion. frontiersin.org These interactions are significant in the context of Alzheimer's disease (AD) pathology, as they can influence Aβ aggregation, clearance, and toxicity. frontiersin.org The primary families of CAMs that interact with Aβ include integrins and members of the immunoglobulin superfamily (IgSF), such as the Neural Cell Adhesion Molecule (NCAM). frontiersin.orgscitechnol.com
Integrins: Integrins are a diverse family of cell surface receptors that mediate cell adhesion to the ECM and are involved in various signaling pathways. frontiersin.org Aβ peptides, including Aβ(1-40), can bind to integrins, which may contribute to Aβ-induced neurotoxicity. frontiersin.org The interaction is often mediated by an "RHD" (arginine-histidine-aspartate) sequence in Aβ, which mimics the "RGD" (arginine-glycine-aspartate) sequence recognized by many integrins. frontiersin.orgnih.gov
Specific integrin subunits have been identified as binding partners for Aβ. For instance, α5β1-integrin has been shown to bind non-fibrillar Aβ. frontiersin.orgnih.gov This interaction can lead to the internalization and degradation of Aβ(1-40), suggesting a protective role for this specific integrin against Aβ deposition and toxicity. nih.gov Conversely, Aβ can also disrupt normal integrin function. Aβ peptides have been found to partially block β1-integrin-mediated adhesion of cells to fibronectin. frontiersin.org Furthermore, Aβ oligomers can cause a loss of β1-integrins from the surface of cultured neurons. frontiersin.org The interaction of Aβ(1-40) with α3β1 and α2β1 integrin receptors can lead to an increased secretion of matrix metalloproteinase-9 (MMP-9). uoa.gr
| Integrin Subunit | Interaction with Aβ(1-40) | Reported Effect |
| α5β1 | Binds non-fibrillar Aβ. frontiersin.orgnih.gov | Mediates internalization and degradation of Aβ(1-40), potentially reducing apoptosis. nih.gov |
| β1 | Binding can be blocked by Aβ. frontiersin.org | Aβ oligomers can induce the loss of cell surface β1-integrins. frontiersin.org |
| α3β1 | Binds Aβ(1-40). uoa.gr | Mediates increased secretion of MMP-9. uoa.gr |
| α2β1 | Binds Aβ(1-40). uoa.gr | Mediates increased secretion of MMP-9. uoa.gr |
| αvβ1 | Binds to Aβ-coated surfaces. frontiersin.org | - |
| αvβ3 | Does not appear to mediate adhesion to Aβ. nih.gov | - |
| α6β1 | Part of a receptor complex for fibrillar Aβ on microglia. jneurosci.org | Engagement of this receptor complex is required for the induction of phagocytosis of fibrillar Aβ. jneurosci.org |
Neural Cell Adhesion Molecule (NCAM): NCAM is a member of the immunoglobulin superfamily and is involved in neuronal development, synaptic plasticity, and memory formation. scitechnol.commdpi.com Aβ has been shown to interact with NCAM. mdpi.com Specifically, neuroligin-1 (NL-1), a postsynaptic cell-adhesion protein with similarities to acetylcholinesterase, interacts with Aβ. nih.gov This interaction appears to be specific, as a much weaker interaction is observed with neuroligin-2 (NL-2). nih.gov The binding of Aβ to NL-1 has a dissociation constant (Kd) in the nanomolar range. nih.gov This interaction can stabilize Aβ aggregates and stimulate the formation of Aβ oligomers. nih.gov A peptide derived from the fibroblast growth factor receptor (FGFR)-binding region of NCAM1 has been shown to prevent neurodegeneration in rats treated with Aβ oligomers, suggesting that the loss of NCAM1-FGFR interactions contributes to Aβ toxicity. frontiersin.org
Interactions with Blood Components
Erythrocytes and Hemoglobin Binding
Amyloid beta-Protein (1-40) interacts with components of the blood, including red blood cells (erythrocytes) and hemoglobin. These interactions are thought to play a role in Aβ clearance and may contribute to the pathology of AD. mdpi.com
Erythrocyte Binding: A significant portion of Aβ in the blood is associated with erythrocytes. plos.org Studies have shown that Aβ(1-40) can bind to red blood cells, and the levels of Aβ(1-40) in human red blood cells have been observed to increase with age. mdpi.complos.org In fact, the concentration of Aβ(1-40) in healthy human red blood cells is significantly higher than in plasma. plos.org The binding of Aβ to erythrocytes may impair their function, including their ability to deliver oxygen to the brain. plos.org This interaction can also lead to increased oxidative stress in the red blood cells. plos.org When Aβ(1-40) fibrils are injected into mice, there is a transient uptake by red blood cells. nih.gov The binding of Aβ(1-40) to red blood cells has been shown to enhance their phagocytosis by the spleen. nih.gov
Hemoglobin Binding: Aβ(1-40) also binds to hemoglobin, the oxygen-carrying protein within red blood cells. mdpi.complos.org This interaction has been demonstrated in vitro, where Aβ(1-40) was shown to form complexes with hemoglobin. plos.org The heme portion of hemoglobin is considered a critical binding site for Aβ. plos.orgbiomolther.org The binding of Aβ to heme can induce a spectral shift, indicating a direct interaction. pnas.org The interaction with hemoglobin may play a role in the co-localization of hemoglobin with amyloid plaques observed in the brains of AD patients. mdpi.com Binding to hemoglobin occurs specifically when the iron in the heme group is in the oxidized state (methemoglobin). iu.edu
| Blood Component | Interaction with Aβ(1-40) | Key Findings |
| Erythrocytes (Red Blood Cells) | Binds to the cell membrane. plos.orgresearchgate.net | Aβ(1-40) levels in red blood cells increase with age. mdpi.com Binding may impair red blood cell function and enhance their clearance. plos.orgnih.gov |
| Hemoglobin | Binds to the protein, particularly the heme group. mdpi.complos.org | The interaction is stronger with methemoglobin (oxidized form). iu.edu May contribute to the co-localization of hemoglobin with amyloid plaques. mdpi.com |
Platelet Aggregation and Adhesion
Aβ(1-40) has been shown to induce platelet aggregation and support platelet adhesion. rndsystems.combio-techne.com Platelets contain the amyloid precursor protein (APP) and the enzymes necessary to process it into Aβ peptides, making them a peripheral source of Aβ. unipr.itd-nb.info
The interaction between Aβ(1-40) and platelets can occur through the integrin αIIbβ3 receptor. unipr.it Monomeric Aβ(1-40) binds to this receptor via its RHDS sequence, which in turn stimulates the release of adenosine (B11128) diphosphate (B83284) (ADP) and the chaperone protein clusterin from the platelets. unipr.it Clusterin then promotes the formation of fibrillar Aβ aggregates. unipr.it The released ADP further enhances the activation of integrin αIIbβ3, creating a positive feedback loop. unipr.it
In some studies, Aβ(1-40) has been reported to inhibit platelet aggregation induced by thrombin receptor-activating protein (TRAP). researchgate.netresearchmap.jp This effect appears to be case-specific in patients with diabetes mellitus. researchgate.net
Aβ(1-40) can also induce platelet adhesion, a process that is mediated through NADPH oxidase, reactive oxygen species (ROS), and protein kinase C-δ (PKC-δ) signaling pathways, ultimately leading to the activation of integrin αIIbβ3. mdpi.comnih.gov This Aβ(1-40)-induced platelet adhesion can be inhibited by antioxidants. mdpi.com
| Factor | Role in Aβ(1-40)-Platelet Interaction |
| Integrin αIIbβ3 | Acts as a receptor for Aβ(1-40) on platelets. unipr.it Its activation is crucial for Aβ-induced platelet adhesion. mdpi.comnih.gov |
| ADP | Released from platelets upon Aβ(1-40) binding, further activating platelets. unipr.it |
| Clusterin | Released from platelets and promotes the formation of fibrillar Aβ aggregates. unipr.it |
| TRAP-induced aggregation | Can be inhibited by Aβ(1-40) in some contexts. researchgate.netresearchmap.jp |
| NADPH Oxidase/ROS/PKC-δ | Signaling pathway that mediates Aβ(1-40)-induced platelet adhesion. mdpi.com |
Clearance and Degradation Pathways of Amyloid Beta Protein 1 40
Non-Enzymatic Clearance Mechanisms
Non-enzymatic clearance pathways are crucial for the removal of soluble Aβ(1-40) from the brain parenchyma. These mechanisms involve the bulk flow of fluids, cellular uptake, and active transport across the blood-brain barrier. en-journal.orgnih.govnih.gov
The brain utilizes a unique system for waste removal, often termed the glymphatic system, which facilitates the exchange between cerebrospinal fluid (CSF) and interstitial fluid (ISF). nih.gov A significant portion of CSF from the subarachnoid space enters the brain parenchyma along the spaces surrounding penetrating arteries. nih.govnih.gov This influx allows the CSF to mix with the ISF, which contains metabolic byproducts, including soluble Aβ(1-40). en-journal.orgaginganddisease.org
The mixture of ISF and solutes is then cleared from the brain's interstitium through bulk flow. jneurosci.org This fluid moves along paravascular drainage pathways, primarily along the walls of veins, eventually re-entering the CSF compartment. nih.govnih.gov The deposition of Aβ(1-40) in the walls of cerebral arteries, a condition known as cerebral amyloid angiopathy (CAA), is considered evidence of this perivascular drainage pathway. en-journal.orgnih.gov Failure of this drainage system can lead to the retention and accumulation of Aβ(1-40). en-journal.org Studies have shown that this clearance is rapid; for instance, radiolabeled Aβ(1-40) injected into the brain is quickly cleared, partly via this bulk flow mechanism. nih.govnih.gov The water channel aquaporin-4 (AQP4), located on the end-feet of astrocytes, plays a critical role in this process by facilitating water movement and supporting the bulk flow of ISF. nih.govaginganddisease.org Deletion of the AQP4 gene in animal models has been shown to suppress the clearance of soluble Aβ(1-40). nih.gov
Glial cells, specifically microglia and astrocytes, are actively involved in clearing Aβ peptides from the extracellular space through phagocytosis. biomolther.orgnih.govbiorxiv.orgnih.gov This process is a key component of the brain's defense against the buildup of potentially toxic protein aggregates. biorxiv.org
Microglia, the resident immune cells of the central nervous system, recognize and internalize Aβ peptides. biorxiv.orgspringermedizin.de Studies have shown that microglia can take up Aβ, and this phagocytic activity may serve to offset impairments in other clearance pathways. springermedizin.de For example, in mouse models with impaired glymphatic clearance, microglia demonstrated increased uptake of Aβ. springermedizin.de The internalized Aβ is then targeted for degradation within lysosomes. springermedizin.de
The blood-brain barrier (BBB) represents a major route for the elimination of Aβ(1-40) from the brain into the peripheral circulation. frontiersin.orgdoi.orgresearchgate.net This transport is a dynamic process mediated by specific receptors and transporters located on the endothelial cells that form the barrier. frontiersin.orgbiomolther.org It is estimated that a substantial portion of Aβ produced in the central nervous system is cleared via transport across the BBB. researchgate.net This efflux mechanism is significantly faster and more efficient than simple bulk flow of ISF. mdpi.com
Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) is a large, multifunctional endocytic receptor that plays a critical role in the efflux of Aβ(1-40) from the brain. researchgate.netjci.orgfrontiersin.org LRP1 is expressed on the abluminal (brain-facing) side of the brain capillary endothelial cells. biomolther.orgresearchgate.net It functions by binding to Aβ(1-40), either directly or indirectly via ligands like apolipoprotein E (ApoE), and facilitating its transport out of the brain. jci.orgfrontiersin.org
The process involves the binding of Aβ(1-40) to LRP1 on the endothelial cell surface, followed by rapid internalization via endocytosis. mdpi.com This LRP1-mediated transcytosis moves Aβ(1-40) across the endothelial cell to the luminal (blood-facing) side, where it is released into the circulation. mdpi.comresearchgate.netnih.gov Genetic evidence from studies using mouse brain capillary endothelial cells with a mutated LRP1 has confirmed that LRP1 directly mediates the transcytosis of Aβ(1-40) in both the brain-to-blood and blood-to-brain directions. researchgate.netnih.gov The efficiency of this transport is significant; LRP1-mediated transport of Aβ(1-40) across the BBB is estimated to be six times faster than clearance by ISF bulk flow. mdpi.com Research in mice has shown that the efflux transport system for Aβ(1-40) is saturable and that its clearance is substantially inhibited by antibodies against LRP1. nih.gov
| Finding | Experimental Model | Significance | Reference |
|---|---|---|---|
| LRP1 transports Aβ(1-40) across the BBB six times faster than ISF bulk flow. | In vivo studies | Highlights the high efficiency of LRP1-mediated clearance. | mdpi.com |
| The efflux transport system for Aβ(1-40) at the BBB was half-saturated at 15.3 nM. | Intracerebral microinjections in young mice | Demonstrates the saturable nature of the LRP1 transport system. | nih.gov |
| Genetic mutation in the LRP1 endocytosis domain reduces Aβ(1-40) clearance. | Primary mouse brain capillary endothelial cells (pMBCECs) from LRP1 knock-in mice | Provides direct genetic evidence for LRP1's role in Aβ transcytosis. | researchgate.netnih.gov |
| LRP1 downregulation in older animals correlates with regional Aβ accumulation. | Analysis of aging mice and human AD brains | Suggests that age-related decline in LRP1 contributes to Aβ accumulation. | nih.govjci.org |
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux transporter prominently expressed at the BBB. nih.govbiorxiv.orgmdpi.com It actively transports a wide variety of substrates out of the brain, playing a protective role. mdpi.com Accumulating evidence supports the role of P-gp in the clearance of Aβ(1-40) from the brain into the blood. nih.govbiorxiv.orgtandfonline.comnih.gov
In vitro studies using polarized cell layers transfected with MDR1 have demonstrated the direct transport of Aβ(1-40). nih.govtandfonline.com In these models, Aβ(1-40) was shown to move across the cell layer into the apical chamber (representing the blood side), and this transport was inhibited by known P-gp modulators. nih.gov Further molecular and biochemical assays have affirmed that Aβ(1-40) directly interacts with and is a substrate for P-gp. biorxiv.orgnih.gov The transport process is a two-step mechanism involving LRP-1-mediated uptake from the brain into the endothelial cells, followed by P-gp-mediated efflux from the endothelium into the capillary lumen. mdpi.com An inverse correlation has been observed in human brain tissue between the expression of P-gp in blood vessels and the amount of Aβ(1-40) deposition, suggesting that reduced P-gp function could contribute to Aβ accumulation. tandfonline.com
The cellular prion protein (PrPc) is a cell-surface glycoprotein (B1211001) that has been identified as a participant in the transcytosis of Aβ across the BBB. nih.govnih.govunileon.es Research using in vitro BBB models with primary mouse brain capillary endothelial cells has shown that monomeric Aβ(1-40) binds to PrPc. nih.govnih.govunileon.esresearchgate.net
The transport of Aβ(1-40) across these cellular monolayers was significantly reduced in cells where PrPc was genetically knocked out. nih.govnih.govresearchgate.net Similarly, the application of an antibody specific to PrPc also diminished the transport of Aβ(1-40), indicating that the binding of Aβ(1-40) to PrPc is a required step for its transcytosis across the BBB. nih.govresearchgate.net PrPc may not act alone; there is evidence suggesting it functions as a facilitator for LRP1-mediated transcytosis of Aβ monomers out of the brain. ucl.ac.uk As a glycosyl phosphatidylinositol (GPI)-anchored protein, PrPc lacks a transmembrane domain and likely requires a coreceptor like LRP1 to facilitate the internalization and transport process. nih.gov This highlights a cooperative mechanism where PrPc acts as an initial binding partner for Aβ(1-40), subsequently enabling its clearance via the LRP1 transport pathway. researchgate.netucl.ac.uk
Transport Across the Blood-Brain Barrier (BBB)
P-Glycoprotein (P-gp) Mediated Transport
Enzymatic Degradation Mechanisms of Amyloid beta-Protein (1-40)
The clearance of Amyloid beta-Protein (1-40) (Aβ(1-40)) from the brain is a critical process for maintaining neuronal health, and its impairment is a key factor in the pathogenesis of Alzheimer's disease. A primary pathway for the removal of Aβ(1-40) involves enzymatic degradation by a variety of proteases. These enzymes, found in different cellular and extracellular compartments, cleave the Aβ(1-40) peptide into smaller, non-toxic fragments, thereby preventing its aggregation and accumulation. The following sections detail the mechanisms of the principal enzymes involved in this vital clearance process.
Insulin-Degrading Enzyme (IDE)
Insulin-Degrading Enzyme (IDE), also known as insulysin, is a major protease involved in the degradation of Aβ peptides. oup.com This ~110-kDa thiol zinc-metalloendopeptidase is located in the cytosol, peroxisomes, endosomes, and on the cell surface. pnas.org IDE is capable of degrading several small proteins that have a tendency to form amyloid fibrils, including insulin (B600854) and Aβ. pnas.org
Research has shown that IDE degrades both Aβ(1-40) and the more fibrillogenic Aβ(1-42). oup.comnih.gov Studies using synthetic Aβ peptides have demonstrated that the rate of degradation for Aβ(1-40) by IDE is similar to that of Aβ(1-42). nih.gov The degradation of Aβ by IDE is significant, as a deficiency in IDE can lead to a more than 50% decrease in Aβ degradation in the brain. pnas.org This reduction in clearance capacity results in the cerebral accumulation of endogenous Aβ. pnas.org Interestingly, while catalytically active IDE is a primary degrader of Aβ, a catalytically inactive mutant of IDE has also been shown to degrade Aβ(1-40), suggesting a complex, non-chaperone-mediated mechanism may also be at play. nih.govbiorxiv.org Some studies have observed a significant decrease in Aβ-degrading activity by IDE in brain cytosolic fractions from Alzheimer's disease patients compared to age-matched controls, supporting the hypothesis that reduced IDE function could contribute to Aβ accumulation. nih.gov
Neprilysin (NEP)
Neprilysin (NEP) is a 97 kD cell-surface neutral zinc metalloendopeptidase and is considered one of the most important enzymes in the regulation of cerebral Aβ levels. en-journal.orgacs.orgfrontiersin.org It is expressed in various parts of the brain, including the cerebral vasculature and pyramidal neurons in the neocortex. en-journal.org NEP functions by breaking down small peptides at the N-terminal side of hydrophobic residues. frontiersin.org
NEP is highly efficient at degrading both monomeric and oligomeric forms of Aβ, including Aβ(1-40) and Aβ(1-42). en-journal.orgacs.orgnih.gov Among several related endopeptidases, NEP has been identified as the most potent Aβ-degrading enzyme, degrading both synthetic and cell-secreted Aβ rapidly and efficiently. nih.gov Overexpression of NEP in mouse models has been shown to significantly reduce Aβ plaque deposition. frontiersin.org Conversely, inhibition of NEP leads to a dramatic increase in brain Aβ levels. frontiersin.org The expression and activity of NEP can be influenced by various factors, and a reduction in its levels has been associated with aging and Alzheimer's disease in some studies. frontiersin.org
Endothelin-Converting Enzyme (ECE)
Endothelin-Converting Enzyme (ECE) is another zinc metalloprotease that contributes to the degradation of Aβ(1-40). nih.gov ECE-1, a homolog of NEP, is known to cleave various bioactive peptides. mdpi.comrndsystems.com There are multiple isoforms of ECE-1, all of which are expressed on the cell surface and in endosomes. mdpi.com
ECE-1 and its isoform ECE-2 are involved in the degradation of Aβ. rndsystems.comfrontiersin.org Overexpression of ECE-1 in cell lines can reduce extracellular Aβ concentrations by as much as 90%. nih.gov Unlike NEP, which is most active at a neutral pH, ECEs function optimally in acidic environments. mdpi.com This suggests that ECEs primarily degrade Aβ at intracellular sites, such as within acidic subcellular compartments. mdpi.com In vitro studies have confirmed that recombinant soluble ECE-1 can hydrolyze synthetic Aβ(1-40) at multiple sites. nih.gov Knockout mouse models lacking the ECE-1 or ECE-2 gene exhibit significantly increased levels of endogenous Aβ(1-40) and Aβ(1-42). frontiersin.orgnih.gov
Angiotensin-Converting Enzyme (ACE)
Angiotensin-Converting Enzyme (ACE) is a dipeptidyl carboxypeptidase that plays a dual role in Aβ metabolism. mdpi.com It is known for its role in the renin-angiotensin system, but it also functions as an Aβ-degrading enzyme. frontiersin.orgmdpi.com
Plasmin
Plasmin is a broad-spectrum serine protease that plays a significant role in fibrinolysis and the degradation of extracellular matrix proteins. iu.edu It is generated from its inactive zymogen, plasminogen, through the action of plasminogen activators like tissue plasminogen activator (tPA). iu.edunih.gov
Research has demonstrated that plasmin is capable of degrading both non-aggregated, monomeric Aβ and aggregated, fibrillar forms with physiological relevance. en-journal.orgiu.edu It cleaves Aβ at multiple sites, which prevents its aggregation into toxic β-pleated sheets. en-journal.org Both Aβ(1-40) and Aβ(1-42) are substrates for plasmin. pnas.org Evidence suggests that plasmin activity is reduced in the brains of individuals with Alzheimer's disease when compared to healthy controls, even though the protein levels of plasminogen and plasmin may not be significantly different. iu.edu In mouse models, increasing plasmin activity has been shown to reduce the Aβ burden in the brain. nih.gov
Matrix Metalloproteinases (MMPs)
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Several MMPs, including MMP-2, MMP-3, and MMP-9, have been implicated in the degradation of Aβ(1-40). nih.goveur.nl
MMP-9, which can be synthesized by neurons, has been shown to cleave synthetic Aβ(1-40), with a predominant cleavage site identified between Leu³⁴ and Met³⁵. researchgate.net MMP-2 is also effective at degrading Aβ, with studies showing it cleaves over 80% of Aβ(1-40) within the first hour of incubation. nih.gov Both MMP-2 and MMP-9 generate C-terminally truncated Aβ fragments. nih.gov Another member, membrane type 1-MMP (MT1-MMP), is expressed in reactive astrocytes near amyloid deposits and can degrade both soluble and fibrillar forms of Aβ(1-40) and Aβ(1-42). acs.org Genetic studies in humans suggest that variations in the gene for MMP-3 are associated with changes in plasma levels of Aβ(1-40). eur.nlnih.gov These secreted enzymes likely participate in the breakdown of Aβ within established plaques. oup.com
Data Tables
Table 1: Overview of Aβ(1-40) Degrading Enzymes
| Enzyme | Enzyme Class | Primary Location of Action | Effect on Aβ(1-40) |
|---|---|---|---|
| Insulin-Degrading Enzyme (IDE) | Thiol Zinc-Metalloendopeptidase | Cytosol, peroxisomes, endosomes, cell surface | Direct degradation |
| Neprilysin (NEP) | Neutral Zinc Metalloendopeptidase | Cell surface (neurons, vasculature) | Direct degradation of monomeric and oligomeric forms |
| Endothelin-Converting Enzyme (ECE) | Zinc Metalloprotease | Intracellular (acidic compartments), cell surface | Direct degradation |
| Angiotensin-Converting Enzyme (ACE) | Dipeptidyl Carboxypeptidase | Cell surface | Direct degradation; converts Aβ(1-42) to Aβ(1-40) |
| Plasmin | Serine Protease | Extracellular space | Degrades monomeric and fibrillar forms |
| Matrix Metalloproteinases (MMPs) | Zinc-dependent Endopeptidases | Extracellular space | Degrades soluble and fibrillar forms |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Amyloid beta-Protein (1-40) |
| Amyloid beta-Protein (1-42) |
| Angiotensin I |
| Angiotensin II |
| Bradykinin |
| Endothelin-1 |
| Glucagon |
| Insulin |
| Neurotensin |
| Phosphoramidon |
| Substance P |
| Thiorphan |
Pathogenic Mechanisms and Cellular Impact of Amyloid Beta Protein 1 40
Role of Soluble Oligomers in Synaptic Dysfunction
Soluble oligomers of Amyloid beta-Protein (1-40) (Aβ(1-40)) are increasingly recognized for their central role in initiating synaptic dysfunction, a key feature of early-stage Alzheimer's disease. nih.govjneurosci.org These small, diffusible aggregates directly target and disrupt synaptic processes, leading to impairments in synaptic plasticity, the cellular mechanism underlying learning and memory. jneurosci.orgnih.gov
Research has demonstrated that exposure of cultured cortical neurons to soluble Aβ(1-40) oligomers leads to a reduction in the levels of critical postsynaptic proteins. nih.govjneurosci.org One such protein is Postsynaptic density-95 (PSD-95), a scaffolding protein vital for the stability and function of glutamate (B1630785) receptors at the synapse. nih.govjneurosci.org The degradation of PSD-95 is dependent on the activity of N-methyl-D-aspartate receptors (NMDARs) and involves the proteasome pathway, indicating a complex signaling cascade initiated by Aβ(1-40). nih.govjneurosci.org This reduction in PSD-95 is also associated with a decrease in the surface expression of AMPA receptor subunits, further compromising synaptic transmission. nih.govjneurosci.org
Furthermore, soluble Aβ(1-40) oligomers have been shown to impair long-term potentiation (LTP), a form of synaptic plasticity crucial for memory formation. nih.gov The proposed mechanism involves the modulation of NMDAR-dependent signaling pathways. nih.gov It is suggested that Aβ(1-40) oligomers can mimic a state of partial NMDAR blockade, leading to an imbalance in downstream signaling that favors long-term depression (LTD) and spine retraction over LTP and spine growth. nih.gov This disruption of the delicate balance between LTP and LTD is a fundamental aspect of the synaptic dysfunction induced by Aβ(1-40).
The following table summarizes the key molecular players and their roles in Aβ(1-40)-induced synaptic dysfunction:
| Molecule | Role in Synaptic Function | Impact of Aβ(1-40) Oligomers |
| Postsynaptic density-95 (PSD-95) | Scaffolding protein that stabilizes glutamate receptors at the postsynaptic density. | Induces degradation via an NMDAR-dependent pathway. nih.govjneurosci.org |
| NMDA Receptor (NMDAR) | Glutamate receptor critical for synaptic plasticity and learning. | Activity is required for Aβ(1-40)-mediated PSD-95 degradation. nih.govjneurosci.org |
| AMPA Receptor (AMPAR) | Glutamate receptor responsible for fast excitatory synaptic transmission. | Surface expression is reduced following Aβ(1-40) exposure. nih.govjneurosci.org |
| Long-Term Potentiation (LTP) | A long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. | Impaired by soluble Aβ(1-40) oligomers. nih.gov |
Influence on Intracellular Signaling Pathways and Homeostasis
The pathogenic effects of Amyloid beta-Protein (1-40) extend beyond the synapse, significantly influencing various intracellular signaling pathways and disrupting cellular homeostasis. Once Aβ(1-40) oligomers bind to neurons, they can trigger a cascade of aberrant signaling events. frontiersin.org
One of the critical consequences is the disruption of calcium homeostasis. frontiersin.org Abnormal calcium signaling is a recurring theme in Aβ-induced neurotoxicity. Aβ(1-40) can also lead to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR), a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the ER. frontiersin.org Elevated levels of UPR markers are indeed found in Alzheimer's disease models and postmortem brains. frontiersin.org
Furthermore, Aβ(1-40) has been shown to directly interact with and disrupt the function of various glutamatergic postsynaptic proteins, including NMDARs and metabotropic glutamate receptors. liberty.edu This can lead to decreased expression and increased endocytosis of these crucial receptors in cortical neurons. liberty.edu
The following table outlines some of the key intracellular signaling pathways and homeostatic processes affected by Aβ(1-40):
| Signaling Pathway / Homeostatic Process | Effect of Aβ(1-40) |
| Calcium Signaling | Dysregulation, leading to abnormal intracellular calcium levels. frontiersin.org |
| Endoplasmic Reticulum (ER) Stress | Induction of the unfolded protein response (UPR). frontiersin.org |
| Glutamatergic Receptor Signaling | Disruption of NMDAR and metabotropic glutamate receptor function. liberty.edu |
| Oxidative Stress | Increased production of reactive oxygen species. frontiersin.org |
Contribution to Neuropathological Features (e.g., Cerebral Amyloid Angiopathy)
Amyloid beta-Protein (1-40) is a primary contributor to the neuropathological feature known as cerebral amyloid angiopathy (CAA). nih.govnih.gov CAA is characterized by the deposition of amyloid-β protein within the walls of cerebral blood vessels. nih.gov While Amyloid beta-Protein (1-42) is the main component of amyloid plaques in the brain parenchyma, Aβ(1-40) is the predominant species found in the vascular deposits of CAA. nih.goven-journal.org
The accumulation of Aβ(1-40) in the tunica media and adventitia of arterioles and capillaries can lead to a cascade of detrimental effects on the cerebral vasculature. nih.gov This deposition is believed to result from an imbalance between the production and clearance of the Aβ peptide. mdpi.com The presence of Aβ(1-40) in the vessel walls can induce oxidative stress, damage endothelial cells, and alter the expression and localization of tight junction proteins, compromising the integrity of the blood-brain barrier. mdpi.com
Studies have shown a significant increase in Aβ(1-40) concentrations in both red blood cells and plasma of patients with CAA compared to healthy individuals. nih.gov This highlights the systemic nature of Aβ(1-40) dysregulation in this condition. The deposition of Aβ(1-40) in the vascular wall can also impair the perivascular drainage of soluble Aβ, creating a vicious cycle that exacerbates amyloid accumulation. nih.gov
The following table summarizes the key aspects of Aβ(1-40)'s contribution to CAA:
| Feature | Description |
| Predominant Aβ Species in CAA | Aβ(1-40) is the main amyloid peptide found in vascular deposits. nih.goven-journal.org |
| Location of Deposition | Tunica media and adventitia of cortical and leptomeningeal arteries and arterioles. nih.gov |
| Pathogenic Mechanisms | Impaired clearance, oxidative stress, endothelial damage, blood-brain barrier disruption. nih.govmdpi.com |
| Clinical Significance | A major risk factor for intracerebral hemorrhage and cognitive decline. nih.gov |
Impact on Neuronal Cell Morphology and Mechanics
The accumulation of Amyloid beta-Protein (1-40) can induce significant alterations in the morphology and mechanical properties of neuronal cells. Research has shown that exposure to Aβ(1-40) can lead to changes in the neuronal cytoskeleton, which in turn affects cell stiffness and shape.
Studies utilizing advanced microscopy techniques have demonstrated that Aβ can induce changes in the mechanical properties of neuronal cells. frontiersin.org While some studies focus on the more aggregation-prone Aβ(1-42), the principles of cytoskeletal disruption are relevant to Aβ peptides in general. For instance, Aβ has been shown to affect the activity of proteins that regulate the actin cytoskeleton, such as cofilin, GSK3β, and LIMK. frontiersin.org These changes in cytoskeletal dynamics can manifest as alterations in cell stiffness, or Young's modulus.
Furthermore, the synaptic dysfunction induced by Aβ(1-40) oligomers, as discussed in section 7.1, is often accompanied by morphological changes at the synaptic level. This includes the loss of dendritic spines, which are the primary sites of excitatory synapses. The degradation of key scaffolding proteins like PSD-95 contributes to this structural instability. nih.gov
Feedback Mechanisms Regulating Amyloid Precursor Protein Processing
The processing of Amyloid Precursor Protein (APP) is a complex process that can be influenced by its own cleavage products, including Amyloid beta-Protein (1-40). Evidence suggests the existence of feedback mechanisms where Aβ peptides can modulate the activity of the secretase enzymes responsible for their own production.
For example, high levels of Aβ have been suggested to exert a feedback inhibition on γ-secretase activity. biorxiv.org This could potentially be a self-regulatory mechanism to control Aβ production. However, in a pathological context, this feedback loop might become dysregulated.
Furthermore, some studies have reported that treatment with fibrillar Aβ(1-42) can induce the synthesis of APP in endothelial cells, which in turn leads to an increased production of Aβ(1-40). plos.org This suggests a positive feedback loop where the presence of amyloid fibrils can stimulate the production of more Aβ peptides. The interplay between different Aβ species and the enzymes that produce them is an area of active investigation, with the potential for complex regulatory interactions.
Genetic Factors Influencing Amyloid Beta Protein 1 40 Metabolism and Aggregation
Presenilin Gene Mutations (PSEN1, PSEN2) and Amyloid beta-Protein (1-40) Production
The presenilin proteins, encoded by the PSEN1 (on chromosome 14) and PSEN2 (on chromosome 1) genes, form the catalytic core of the γ-secretase enzyme complex. This complex is responsible for the final intramembrane cleavage of APP that generates Aβ peptides. Mutations in PSEN1 are the most common cause of familial early-onset Alzheimer's disease, with over 200 different mutations identified.
The primary effect of pathogenic PSEN mutations is a modulation of γ-secretase activity. These mutations typically result in a "loss of function" or altered processivity of the enzyme. A fully functional γ-secretase complex cleaves APP sequentially at multiple sites (ε-, ζ-, and γ-sites), predominantly producing Aβ40. However, pathogenic mutations impair this precise, stepwise cleavage. This impairment leads to a shift in the primary cleavage site, favoring the production of the longer, more hydrophobic Aβ42 peptide over the more abundant Aβ40.
Therefore, the hallmark of most PSEN1 and PSEN2 mutations is a significant increase in the Aβ42/Aβ40 ratio. While the absolute levels of Aβ40 may decrease or remain unchanged depending on the specific mutation, its relative production is diminished in favor of Aβ42. This elevated Aβ42/Aβ40 ratio is a critical pathogenic event, as Aβ42 acts as a potent seed for the aggregation of the more soluble and abundant Aβ40. In this context, Aβ40 is co-deposited into plaques initiated by Aβ42. Some studies suggest that certain PSEN1 mutations may also lead to a modest increase in total Aβ production, which would include Aβ40, although the ratio shift remains the predominant pathogenic mechanism.
The table below outlines the general impact of PSEN mutations on the production of Aβ40.
| Gene | Protein Product | Function | Effect of Pathogenic Mutations | Impact on Amyloid beta-Protein (1-40) |
|---|---|---|---|---|
| PSEN1 | Presenilin 1 | Catalytic subunit of γ-secretase | Alters γ-secretase processivity and cleavage site preference. | Decreases the relative production of Aβ40, leading to a significant increase in the Aβ42/Aβ40 ratio. Absolute Aβ40 levels may be reduced or unchanged. |
| PSEN2 | Presenilin 2 | Catalytic subunit of γ-secretase | Similar to PSEN1, alters γ-secretase function, though generally associated with a later age of onset. | Increases the Aβ42/Aβ40 ratio by reducing the relative efficiency of Aβ40 production. |
Apolipoprotein E (APOE) Alleles and Amyloid beta-Protein Accumulation
The APOE gene on chromosome 19 encodes Apolipoprotein E, a lipid-transport protein. It exists in three common allelic forms: ε2, ε3, and ε4. The APOE ε4 allele is the strongest and most prevalent genetic risk factor for late-onset Alzheimer's disease, whereas the ε2 allele is considered protective. These alleles influence the risk of disease primarily by modulating the clearance and aggregation of Aβ peptides, including Aβ40.
The primary mechanism involves differential efficiency in Aβ clearance from the brain. Aβ peptides are cleared from the brain interstitial fluid via several pathways, including transport across the blood-brain barrier and cellular uptake and degradation by microglia and astrocytes. ApoE isoforms play a critical role in this process. Research indicates that the ApoE4 protein is less effective at mediating the clearance of Aβ peptides compared to ApoE3 and ApoE2. This impaired clearance leads to a longer residence time for Aβ in the brain, increasing its concentration and the likelihood of aggregation. This effect applies to both Aβ40 and Aβ42.
Furthermore, ApoE isoforms can directly influence the aggregation cascade of Aβ. ApoE4 has been shown to promote the aggregation of Aβ peptides more readily than ApoE3. In vitro studies have demonstrated that in the presence of ApoE4, Aβ40 fibrillogenesis is accelerated. Conversely, ApoE2 and ApoE3 appear to form more stable complexes with Aβ monomers, sequestering them and preventing their aggregation into toxic oligomers and fibrils. Therefore, the presence of the APOE ε4 allele contributes to Aβ40 accumulation through a dual mechanism: impaired clearance from the brain parenchyma and promotion of its aggregation into plaques.
The table below compares the effects of the three major APOE alleles on Aβ40 metabolism.
| APOE Allele | Associated Risk for Late-Onset AD | Effect on Aβ Clearance | Effect on Amyloid beta-Protein (1-40) Aggregation |
|---|---|---|---|
| ε2 | Protective | Most efficient clearance of Aβ peptides. | Inhibits Aβ40 aggregation by forming stable, soluble complexes. |
| ε3 | Neutral / Baseline Risk | Normal, effective clearance of Aβ peptides. | Baseline effect on Aβ40 aggregation. |
| ε4 | Increased Risk (Dose-dependent) | Least efficient clearance of Aβ peptides, leading to increased brain residency time. | Promotes and accelerates the aggregation and fibrillogenesis of Aβ40. |
Advanced Research Methodologies and Experimental Models for Amyloid Beta Protein 1 40 Studies
In Vitro Biophysical and Biochemical Characterization Techniques
A variety of in vitro techniques are employed to study the multifaceted nature of Aβ(1-40) aggregation, from soluble monomers to insoluble fibrils.
Spectroscopic Methods (e.g., Circular Dichroism, Fluorescence)
Spectroscopic techniques are fundamental in monitoring the conformational changes of Aβ(1-40) as it transitions from a random coil or α-helical structure to a β-sheet-rich conformation, a hallmark of amyloid aggregation.
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is widely used to assess the secondary structure of Aβ(1-40). Monomeric Aβ(1-40) in solution typically exhibits a random coil conformation. nbrc.ac.in Over time, or in the presence of aggregating agents, the CD spectrum shifts to show a characteristic minimum around 216-218 nm, indicative of β-sheet formation. nbrc.ac.innih.gov Studies have shown that environmental factors, such as the presence of glycerophosphocholine, can enhance the transition to a β-sheet structure. nbrc.ac.in For instance, one study found that Aβ(1-40) in the presence of glycerophosphocholine adopted 14% more β-sheet structure compared to the peptide alone. nbrc.ac.in CD spectroscopy can also be applied to thin films of Aβ(1-40) to study its structure in aggregated states, though care must be taken to avoid artifacts from macroscopic anisotropies. nih.gov
Fluorescence Spectroscopy : This technique often utilizes fluorescent probes like Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to β-sheet-rich structures, allowing for real-time monitoring of fibril formation. researchgate.netnsf.gov The aggregation kinetics of Aβ(1-40) can be followed by observing the increase in ThT fluorescence over time, which typically shows a lag phase, an exponential growth phase, and a plateau phase. nsf.gov Intrinsic fluorescence from tryptophan or tyrosine residues, or extrinsic fluorescent labels, can also be used to probe the local environment and conformational changes of the peptide. nbrc.ac.in For example, fluorescamine-labeled Aβ(1-40) has been used to demonstrate that substances like glycerophosphocholine can enhance its aggregation. nbrc.ac.in
| Spectroscopic Technique | Application in Aβ(1-40) Research | Key Findings | Citations |
| Circular Dichroism (CD) | Assessment of secondary structure changes during aggregation. | Monitors transition from random coil/α-helix to β-sheet conformation. | nbrc.ac.innih.govnih.gov |
| Fluorescence Spectroscopy (ThT) | Real-time monitoring of amyloid fibril formation. | Characterizes aggregation kinetics (lag, growth, plateau phases). | researchgate.netnsf.gov |
| Fluorescence Spectroscopy (Labeled Aβ) | Probing local environmental changes and aggregation enhancement. | Can show the influence of other molecules on aggregation. | nbrc.ac.in |
Chromatography Techniques (e.g., Size Exclusion Chromatography)
Size Exclusion Chromatography (SEC) is a powerful tool for separating and analyzing the different aggregation states of Aβ(1-40) based on their hydrodynamic radius.
Size Exclusion Chromatography (SEC) : SEC allows for the isolation of various Aβ(1-40) species, including monomers, dimers, trimers, tetramers, and higher-order oligomers and protofibrils. pnas.orgnih.govresearchgate.net By separating these different species, their individual properties and roles in the aggregation pathway can be investigated. For instance, researchers have used SEC to isolate low molecular weight Aβ(1-40) for further analysis by other techniques like dynamic light scattering and electron microscopy. pnas.orgnih.gov SEC has been instrumental in identifying soluble protofibrillar intermediates in the fibrillogenesis pathway. researchgate.net
| Chromatography Technique | Application in Aβ(1-40) Research | Key Findings | Citations |
| Size Exclusion Chromatography (SEC) | Separation of Aβ(1-40) monomers, oligomers, and protofibrils. | Enables the isolation and characterization of different aggregation states. | pnas.orgnih.govresearchgate.net |
Mass Spectrometry (e.g., Hydrogen Exchange Mass Spectrometry, Electron Capture Dissociation)
Mass spectrometry (MS) techniques provide detailed information about the mass, sequence, and structure of Aβ(1-40) and its various aggregated forms.
Hydrogen Exchange Mass Spectrometry (HX-MS) : HX-MS is used to probe the solvent accessibility and hydrogen bonding of the peptide backbone. nih.govfrontiersin.org In this technique, the exchange of amide hydrogens with deuterium (B1214612) is monitored. Regions of the protein that are protected from exchange are typically involved in stable secondary structures like β-sheets. HX-MS studies on Aβ(1-40) oligomers have revealed a β-turn-β motif in the L17-M35 region, with the N-terminus also being involved in hydrogen bonding. nih.gov
Electron Capture Dissociation (ECD) : When coupled with MS, ECD can be used to fragment the peptide backbone without disrupting non-covalent interactions, providing residue-level information on post-translational modifications and the location of deuterium incorporation in HX-MS experiments. nih.govacs.org This "top-down" approach has been used to study specific conformers of Aβ oligomers within a heterogeneous mixture, providing a spatial resolution of approximately two residues. nih.govlu.se
| Mass Spectrometry Technique | Application in Aβ(1-40) Research | Key Findings | Citations |
| Hydrogen Exchange Mass Spectrometry (HX-MS) | Probing solvent accessibility and hydrogen bonding in Aβ(1-40) aggregates. | Identified a β-turn-β motif in the L17-M35 region of oligomers. | nih.govfrontiersin.org |
| Electron Capture Dissociation (ECD) | High-resolution mapping of structural features in Aβ(1-40) conformers. | Provides residue-level information on deuterium incorporation in HX-MS. | nih.govacs.orglu.se |
Microscopy Techniques (e.g., Atomic Force Microscopy, Electron Microscopy, X-ray Scattering/Diffraction)
Microscopy techniques are invaluable for visualizing the morphology and structure of Aβ(1-40) aggregates, from small oligomers to mature fibrils.
Atomic Force Microscopy (AFM) : AFM provides three-dimensional images of Aβ(1-40) aggregates on a surface with high resolution. diva-portal.org It has been used to visualize a range of species, including spherical oligomers, curvilinear protofibrils, and mature, twisted fibrils. acs.orgnih.gov Time-resolved in situ AFM can be used to monitor the growth of individual fibrils. researchgate.net
Electron Microscopy (EM) : Transmission Electron Microscopy (TEM) is another key technique for visualizing the morphology of Aβ(1-40) aggregates. pnas.orgoup.com TEM images have revealed that Aβ(1-40) can form long, semi-flexible, and twisted fibrils. oup.com Cryo-electron microscopy (cryo-EM) has enabled the determination of near-atomic resolution structures of Aβ(1-40) fibrils, revealing details of the protomer structure and intermolecular interactions. mdpi.com
X-ray Scattering/Diffraction : Small-angle X-ray scattering (SAXS) provides information about the size and shape of Aβ(1-40) aggregates in solution. nih.gov X-ray fiber diffraction has been used to study the repeating crystalline structure along the fibril axis, confirming the characteristic cross-β structure of amyloid fibrils. springernature.com
| Microscopy Technique | Application in Aβ(1-40) Research | Key Findings | Citations |
| Atomic Force Microscopy (AFM) | Visualization of the morphology of Aβ(1-40) aggregates. | Reveals spherical oligomers, protofibrils, and mature fibrils. | diva-portal.orgacs.orgnih.gov |
| Electron Microscopy (EM) | High-resolution imaging of Aβ(1-40) aggregate morphology. | Shows long, twisted fibrils and enables near-atomic resolution structures with cryo-EM. | pnas.orgoup.commdpi.com |
| X-ray Scattering/Diffraction | Characterization of the size, shape, and repeating structure of aggregates. | Confirms the cross-β structure of amyloid fibrils. | nih.govspringernature.com |
Light Scattering Analysis
Light scattering techniques are used to determine the size and molecular weight of Aβ(1-40) aggregates in solution.
Dynamic Light Scattering (DLS) : DLS measures the fluctuations in scattered light intensity to determine the hydrodynamic radius of particles in solution. pnas.orgacs.org It has been used to monitor the formation of Aβ(1-40) oligomers and larger aggregates. pnas.org For instance, DLS has been used to observe particles with hydrodynamic radii of 1-2 nm, corresponding to low molecular weight Aβ(1-40). pnas.org
Multi-Angle Light Scattering (MALS) : When coupled with SEC, MALS can determine the absolute molar mass of the eluting species. This has been used to characterize the growth of Aβ(1-40) protofibrils, showing that they can grow to molecular weights of up to 250 x 10^3 kDa. acs.org
| Light Scattering Technique | Application in Aβ(1-40) Research | Key Findings | Citations |
| Dynamic Light Scattering (DLS) | Determination of the hydrodynamic radius of Aβ(1-40) aggregates. | Monitors the formation of oligomers and larger species in solution. | pnas.orgacs.org |
| Multi-Angle Light Scattering (MALS) | Determination of the absolute molar mass of Aβ(1-40) aggregates. | Characterized the growth of protofibrils to high molecular weights. | acs.org |
Preparation and Fractionation of Defined Amyloid beta-Protein (1-40) Aggregation States
The ability to prepare and isolate homogenous populations of specific Aβ(1-40) aggregation states is crucial for studying their individual properties and biological activities.
Controlled Aggregation Protocols : Different preparation protocols can promote the formation of distinct polymorphic aggregates of Aβ(1-40). nsf.govnih.gov Factors such as the initial disaggregation treatment (e.g., using trifluoroacetic acid or hexafluoroisopropanol), the solvent (e.g., dimethyl sulfoxide), and the incubation conditions (e.g., temperature, pH, buffer composition) can significantly influence the aggregation pathway and the resulting fibril morphology. nsf.govnih.gov For example, specific protocols have been developed to produce homogenous solutions of soluble oligomers or fibrillar Aβ(1-40) assemblies. nih.gov
Fractionation Techniques : As mentioned previously, SEC is a primary method for fractionating different Aβ(1-40) aggregation states. researchgate.net Other techniques, such as filtration through filters with specific molecular weight cut-offs, can also be used to isolate low molecular weight species. pnas.org
| Methodology | Application in Aβ(1-40) Research | Key Findings | Citations |
| Controlled Aggregation Protocols | Generation of specific Aβ(1-40) aggregate polymorphs. | Different protocols lead to distinct oligomeric and fibrillar aggregates. | nsf.govnih.govnih.gov |
| Fractionation Techniques (e.g., SEC, filtration) | Isolation of homogenous populations of Aβ(1-40) aggregation states. | Enables the study of the specific properties of monomers, oligomers, and fibrils. | pnas.orgresearchgate.net |
Lipid Bilayer Electrophysiology
Lipid bilayer electrophysiology is a powerful technique used to investigate the interaction of Amyloid beta-Protein (1-40) (Aβ(1-40)) with cell membranes. This methodology involves the formation of an artificial lipid bilayer that mimics a cell membrane, across which the electrical properties are measured. When Aβ(1-40) is introduced, its potential to form ion channels or pores can be directly observed and characterized.
Studies have shown that Aβ(1-40) can be reconstituted into lipid bilayers, leading to the formation of cation-selective ion channels. These channels allow the passage of ions, such as calcium, across the membrane, which can disrupt cellular calcium homeostasis. Electrophysiological recordings demonstrate the presence of multiple single-channel currents with varying sizes, indicating the dynamic and heterogeneous nature of the pores formed by Aβ(1-40).
Atomic force microscopy (AFM) has been used in conjunction with electrophysiology to visualize the structures formed by Aβ(1-40) in the lipid bilayer. These images reveal multimeric, channel-like structures with a central pore. pnas.org The formation of these channels is considered a potential mechanism for Aβ-induced toxicity. nih.gov Interestingly, certain molecules, such as zinc, have been shown to block these Aβ channels, preventing the associated toxic effects.
| Parameter | Observation | Reference |
| Channel Type | Cation-selective ion channels | |
| Ion Permeability | Permeable to calcium ions | |
| Structure | Multimeric channel-like structures with a central pore | pnas.org |
| Blocker | Zinc |
Computational Modeling and Simulation Approaches
Computational methods provide invaluable insights into the molecular-level behavior of Aβ(1-40), complementing experimental findings.
Molecular dynamics (MD) simulations are a cornerstone for studying the conformational dynamics and aggregation of Aβ(1-40). These simulations model the movement of atoms over time, providing a detailed view of the peptide's behavior. Replica-exchange molecular dynamics (REMD) is an enhanced sampling technique that is particularly useful for exploring the vast conformational landscape of intrinsically disordered peptides like Aβ(1-40). nih.govnih.gov
REMD simulations have been employed to study the dimerization of Aβ(1-40), revealing that at physiological temperatures, dynamic dimers are formed from randomly docked monomers. nih.gov These simulations have also been used to investigate the secondary structure of the Aβ(1-40) monomer, which is found to be mostly disordered but can transiently form α-helical and β-sheet structures. acs.orgpnas.orgpnas.org The formation of a β-hairpin structure appears to be a critical step in the aggregation process. pnas.orgjst.go.jp
The choice of force field parameters in MD simulations significantly impacts the results, and various force fields have been tested to find the best agreement with experimental data. nih.govacs.org Long-time MD simulations have captured the spontaneous self-assembly of Aβ(1-40) monomers into dimers, showing that the interaction leads to conformational transitions and the formation of a stable dimer. biorxiv.orgosti.gov
| Simulation Technique | Key Finding | Reference |
| Replica-Exchange Molecular Dynamics (REMD) | Characterization of dynamic Aβ(1-40) dimer formation. | nih.gov |
| All-Atom REMD | Revealed transient β-hairpins in Aβ(1-40) dimers. | acs.org |
| Long-time Molecular Dynamics | Observed spontaneous self-assembly of monomers into dimers. | biorxiv.orgosti.gov |
| Hybrid-Resolution Simulations with Markov State Model | Elucidated distinct assembly pathways for different β-sheet-rich dimer structures. | acs.org |
Molecular mechanics methods utilize force fields to calculate the potential energy of a system of atoms. These methods are computationally less expensive than quantum mechanics calculations and are well-suited for studying large biomolecules like Aβ(1-40). While specific studies focusing solely on the Merck Molecular Force Field (MMFF) for Aβ(1-40) are not prevalent in the provided context, the principles of molecular mechanics are fundamental to the force fields used in the broader molecular dynamics simulations discussed. These force fields, such as GROMOS96 and AMBER, are based on molecular mechanics principles to describe the interactions between atoms. acs.orgfrontiersin.org
In silico studies encompass a wide range of computational techniques to investigate the self-assembly of Aβ(1-40) and its interactions with other molecules. These studies are crucial for understanding the initial steps of aggregation, which are often transient and difficult to capture experimentally. acs.org
Computational models have been used to explore the energy landscapes of Aβ(1-40) oligomerization, from monomers up to octamers. pnas.org These studies have found that while the monomer is largely disordered, a hairpin structure becomes more stable in oligomers. pnas.org The self-assembly process is complex, with interactions in the N-terminal, central hydrophobic, and C-terminal regions all playing a role in stabilizing the dimer. biorxiv.orgosti.gov
Furthermore, in silico approaches are used to understand how other molecules, such as the fluorescent dye Thioflavin T, can interact with and influence the aggregation pathway of Aβ(1-40). nih.gov These computational approaches are instrumental in designing and screening potential inhibitors of Aβ aggregation. springernature.com
| In Silico Approach | Focus of Study | Key Insight | Reference |
| Coarse-Grained Protein Force Field (AWSEM-MD) | Energy landscapes of oligomerization (monomer to octamer). | Hairpin structure stabilizes in oligomers. | pnas.org |
| Long-Time Molecular Dynamics | Dimerization of Aβ(1-40) monomers. | Interactions at N-terminus, central hydrophobic region, and C-terminus stabilize the dimer. | biorxiv.orgosti.gov |
| Molecular Docking and Nanoscale MD | Interactions with small molecules (e.g., capped VQIVYK hexapeptide). | Potential to prevent conversion to higher-order species. | springernature.com |
| Combined Experimental and MD Simulations | Effect of Thioflavin T on aggregation. | ThT can promote a more aggregation-prone conformation. | nih.gov |
Molecular Mechanics Methods (e.g., MMFF)
Cellular Research Models
Cellular models are indispensable for studying the biological effects of Aβ(1-40) in a more physiologically relevant context.
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study the neurotoxicity and cellular processing of amyloid beta peptides. researchgate.netnih.govaginganddisease.org These cells can be maintained in an undifferentiated state or differentiated into a more neuron-like phenotype, which can be more susceptible to Aβ-induced toxicity. researchgate.netnih.gov
Studies using SH-SY5Y cells have investigated the differential effects of Aβ(1-40) and Aβ(1-42). Research has shown that monomeric Aβ(1-40) does not have a remarkable toxic effect on undifferentiated SH-SY5Y cells. researchgate.netnih.gov However, other studies have used Aβ(1-40) to induce cytotoxicity in these cells to test the neuroprotective effects of other compounds. biorxiv.org
These cell lines are also used to study the cellular mechanisms of Aβ accumulation. For instance, research has examined how certain molecules can influence the production and clearance of Aβ(1-40) and Aβ(1-42) in SH-SY5Y cells transfected to overexpress amyloid precursor protein (APP). portlandpress.com Furthermore, the uptake of Aβ(1-40) into SH-SY5Y cells has been shown to be an energy-dependent process. researchgate.net
| Cell Line | Experimental Focus | Finding | Reference |
| SH-SY5Y (undifferentiated) | Toxicity of monomeric Aβ(1-40) vs. Aβ(1-42). | Aβ(1-40) showed no remarkable toxic effect. | researchgate.netnih.gov |
| SH-SY5Y (differentiated) | Susceptibility to Aβ peptides. | Differentiated cells are more neuron-like and can be more susceptible to Aβ toxicity. | researchgate.netnih.gov |
| SH-SY5Y/APPswe | Aβ accumulation. | Used to study the effects of other molecules on Aβ(1-40) and Aβ(1-42) levels. | portlandpress.com |
| SH-SY5Y | Cellular uptake mechanisms. | Uptake of Aβ(1-40) is an energy-dependent process. | researchgate.net |
| IMR-32 | Internalization and accumulation of Aβ peptides. | Internalized significantly less Aβ(1-40) compared to monocytic cells. | nih.gov |
Advancements in Amyloid-bet
Rat Models
Biomarker Research Methodologies for Amyloid beta-Protein (1-40)
Advanced research into Amyloid beta-Protein (1-40) (Aβ(1-40)) is crucial for understanding its role in neurodegenerative diseases. The development and application of precise methodologies for its detection and the analysis of its relationship with other amyloid beta isoforms are central to this research.
Detection and Quantification Techniques in Research Samples (e.g., ELISA, Immunosensors)
The accurate measurement of Aβ(1-40) in various biological samples is fundamental for research purposes. A range of sophisticated techniques has been developed to achieve sensitive and specific quantification. These methods are primarily employed in research settings using samples such as cerebrospinal fluid (CSF), plasma, serum, tissue homogenates, and cell culture supernatants. ibl-america.comthermofisher.combiolegend.com
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for the quantitative determination of Aβ(1-40). fujifilm.com The sandwich ELISA format is the most common approach. In this setup, a microplate is pre-coated with a capture antibody specific to one epitope of the Aβ(1-40) peptide. thermofisher.combiolegend.com When the research sample is added, the Aβ(1-40) present is bound by this immobilized antibody. Subsequently, a second, biotinylated detection antibody that recognizes a different epitope on the Aβ(1-40) molecule is introduced, forming a "sandwich" complex. abcam.com An enzyme-conjugated streptavidin (commonly horseradish peroxidase or HRP) is then added, which binds to the biotin (B1667282) on the detection antibody. abcam.com Finally, a substrate solution is added, which reacts with the enzyme to produce a measurable signal, typically a color change. thermofisher.comabcam.com The intensity of this signal is directly proportional to the amount of Aβ(1-40) in the sample. thermofisher.com
Numerous commercial ELISA kits are available for research use, each with specific characteristics regarding sensitivity, dynamic range, and validated sample types. ibl-america.comfujifilm.comacrobiosystems.com For instance, some kits are designed to detect human and rat Aβ(x-40), which includes forms with a truncated or modified N-terminus, while others use monoclonal antibodies that specifically detect the N-terminal of Aβ(1-40) for more precise quantification. fujifilm.com
Immunosensors
Immunosensors represent a newer class of analytical devices that combine the specificity of antibody-antigen recognition with a signal transducer to detect Aβ(1-40). These platforms offer advantages such as high sensitivity, potential for miniaturization, and rapid detection.
Electrochemical Immunosensors: These sensors measure changes in electrical properties (e.g., impedance, current) that occur upon the binding of Aβ(1-40) to antibodies immobilized on an electrode surface. medcraveonline.com For example, an impedimetric immunosensor can be fabricated by modifying a platinum microdisk electrode with a polymer like poly-ortho-phenylenediamine (PPD) and then immobilizing monoclonal Aβ antibodies. medcraveonline.com The binding of the Aβ(1-40) peptide to the antibody alters the charge transfer resistance (Rct) at the electrode-solution interface, and this change can be measured using electrochemical impedance spectroscopy (EIS). medcraveonline.com The diameter of the resulting Nyquist plots often increases with higher concentrations of Aβ(1-40). medcraveonline.com
Electrochemiluminescent (ECL) Immunosensors: This highly sensitive technique involves the use of labels that can be stimulated to emit light through an electrochemical reaction. One innovative ECL immunosensor for Aβ(1-40) detection utilizes a nanocomposite of gold nanoparticles and CoSn(OH)₆ to amplify the ECL signal of luminol. rsc.org The Aβ(1-40) antibody is immobilized on this composite, and the subsequent antigen binding leads to a measurable light emission, allowing for quantification with very low detection limits. rsc.org
Other Advanced Techniques
Beyond ELISA and traditional immunosensors, other methods are employed in research for the quantification of Aβ(1-40).
Flow Cytometry with Immunoprecipitation: This method allows for the simultaneous quantification of different Aβ forms, including Aβ(1-40). nih.govresearchgate.net It involves immunoprecipitation using specific antibodies against Aβ(1-40), followed by immobilization of the immunocomplexes onto magnetic beads. nih.govresearchgate.net Fluorescence-labeled secondary antibodies are then used to detect the peptide, and the signal is quantified by a flow cytometer. nih.govresearchgate.net
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Selected Reaction Monitoring Mass Spectrometry (SRM-MS) are increasingly used as antibody-free methods for Aβ quantification. nih.govresearchgate.net These methods are considered a gold standard for protein assays due to their high specificity and accuracy. researchgate.net They can overcome issues of antibody cross-reactivity and epitope masking that can affect immunoassays. nih.govwaters.com In a typical workflow, proteins in a sample like CSF or plasma are digested, and specific peptide fragments (surrogate peptides) of Aβ(1-40) are selected for quantification based on their unique mass-to-charge ratio. nih.govresearchgate.net
| Technique | Principle | Common Sample Types | Key Advantages | Reported Detection Limits / Sensitivity |
|---|---|---|---|---|
| ELISA (Enzyme-Linked Immunosorbent Assay) | Sandwich immunoassay with colorimetric or chemiluminescent signal detection. thermofisher.com | CSF, Plasma, Serum, Tissue Homogenate, Cell Culture Supernatant. ibl-america.comthermofisher.comfujifilm.com | Widely available, well-established, high-throughput. fujifilm.comwaters.com | 0.12 pM to 400 pg/mL. fujifilm.comacrobiosystems.com |
| Electrochemical Immunosensor | Measures changes in electrical properties (e.g., impedance) upon antigen-antibody binding on an electrode. medcraveonline.com | Buffer solutions, potentially human serum and tear fluid. nih.gov | High sensitivity, rapid, label-free options, potential for point-of-care devices. medcraveonline.comnih.gov | As low as 0.1 pg/mL. nih.gov |
| ECL (Electrochemiluminescent) Immunosensor | Electrically stimulated light emission from labels on an immunosensor platform. rsc.org | Research samples. rsc.org | Extremely high sensitivity, low background signal. rsc.org | As low as 0.47 pg/mL. rsc.org |
| Mass Spectrometry (LC-MS/MS) | Quantification based on the mass-to-charge ratio of specific peptide fragments after ionization. nih.govresearchgate.net | CSF, Plasma. nih.govresearchgate.net | High specificity and accuracy (gold standard), antibody-free, multiplexing capability. nih.govresearchgate.net | LLOQ of 0.1 ng/mL from 100 µL of CSF. waters.comwaters.com |
| Flow Cytometry with IP | Immunoprecipitation with magnetic beads followed by detection with fluorescent antibodies via flow cytometry. nih.gov | Human Plasma. nih.govresearchgate.net | Simultaneous detection of multiple Aβ forms. nih.gov | Achieved 70% sensitivity in one study. nih.govresearchgate.net |
Molecular and Mechanistic Insights for Therapeutic Strategy Development Targeting Amyloid Beta Protein 1 40
Approaches to Modulate Amyloid beta-Protein (1-40) Production
The production of amyloid beta-protein (1-40) (Aβ40) is a critical step in the amyloid cascade, a central hypothesis in the pathology of Alzheimer's disease. tandfonline.com Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. oup.comdovepress.com Therefore, inhibiting these enzymes presents a primary strategy for reducing Aβ40 production. nih.gov
β-Secretase (BACE1) Inhibitors: BACE1 is the rate-limiting enzyme in the generation of Aβ peptides. nih.gov Consequently, it has been a significant target for the development of disease-modifying therapies. nih.gov Numerous small-molecule BACE1 inhibitors have been developed and investigated. For instance, the novel compound VIa demonstrated potent BACE1 inhibition with an IC50 of 5.9 nM and significantly reduced Aβ(1-40) levels in cellular and mouse models. nih.gov Another example is the fluoro aminohydantoin (FAH) inhibitor, FAH65, which has shown selectivity for APP cleavage over other BACE1 substrates and has been found to inhibit the production of Aβ(1-40) and Aβ(1-42) both in vitro and in vivo. biorxiv.org However, the development of BACE1 inhibitors has been met with challenges, including off-target effects and limited clinical efficacy in some trials. tandfonline.com
Interactive Data Table: BACE1 Inhibitors and their Effects on Aβ40 Production
| Compound | Type | Mechanism of Action | Effect on Aβ(1-40) |
|---|---|---|---|
| VIa | Small Molecule | Potent and selective BACE1 inhibitor. nih.gov | Moderately reduces Aβ(1-40) production in cellular assays with an IC50 of 143 nM. nih.gov Oral administration significantly decreased Aβ(1-40) in the blood of a mouse model. nih.gov |
| FAH65 | Fluoro Aminohydantoin | Selective inhibitor of BACE1 for APP cleavage. biorxiv.org | Inhibits the production of Aβ(1-40) in vitro and in vivo. biorxiv.org |
| Compound 89 | CF3 substituted oxazine | Potent and highly brain-penetrant BACE1 inhibitor. acs.org | Significantly reduced cerebrospinal fluid (CSF) Aβ40 in rats at low oral doses. acs.org |
Strategies for Inhibiting Amyloid beta-Protein (1-40) Aggregation
A key pathological event in Alzheimer's disease is the aggregation of Aβ peptides into soluble oligomers and insoluble fibrils. researchgate.net Therefore, a major therapeutic avenue involves the inhibition of this aggregation process. nih.gov Strategies to achieve this include the use of small molecules, peptides, and natural compounds.
Small Molecule Inhibitors: A variety of small molecules have been identified that can interfere with Aβ40 aggregation. These compounds often work by binding to Aβ monomers or early-stage oligomers, thereby preventing their assembly into larger, toxic aggregates. researchgate.net For example, scyllo-inositol (ELND005) is a small molecule that has been investigated for its ability to inhibit Aβ aggregation. researchgate.net Other examples include certain flavonoids like myricetin (B1677590) and quercetin, which have been shown to inhibit Aβ40 oligomerization. mdpi.com Citrate has also been demonstrated to inhibit Aβ(1-40) aggregation in a concentration-dependent manner. nih.gov
Peptide-Based Inhibitors: Peptides designed to interfere with Aβ aggregation often mimic a segment of the Aβ sequence itself or are identified through screening libraries. nih.govlmu.edu These peptides can bind to Aβ and disrupt the conformational changes required for fibril formation. For instance, the peptide Ac-LPFFN-NH2 has been shown to inhibit Aβ40 aggregation and stabilize its α-helical conformation. nih.gov Another approach involves using D-enantiomer peptides, which are more resistant to proteolytic degradation, to inhibit Aβ oligomerization. nih.gov
Natural Compounds: Several natural compounds have demonstrated the ability to inhibit Aβ40 aggregation. Curcumin, a component of turmeric, has been shown to inhibit the formation of Aβ fibrils. frontiersin.org Resveratrol, found in grapes and other plants, can also inhibit Aβ40 fibril formation. frontiersin.org Epigallocatechin-3-gallate (EGCG), a major polyphenol in green tea, effectively inhibits the amyloid formation of several amyloidogenic proteins, including Aβ. mdpi.com Glycosides such as phloridzin and salidroside, along with their corresponding small molecules, have also been observed to inhibit Aβ40 aggregation in a dose-dependent manner. nih.gov
Interactive Data Table: Inhibitors of Aβ(1-40) Aggregation
| Inhibitor | Type | Mechanism of Action | Research Finding |
|---|---|---|---|
| Myricetin | Flavonoid | Dose-dependently inhibits Aβ40 oligomerization by interacting with protein monomers. mdpi.com | Prevents the conformational change from a random coil to a β-sheet-rich structure. mdpi.com |
| Quercetin | Flavonoid | Suppresses aggregation by forming hydrophobic interactions and hydrogen bonds with the β-sheet structure. mdpi.com | Inhibits amyloid formation of Aβ proteins. mdpi.com |
| Epigallocatechin-3-gallate (EGCG) | Catechin | Remodels mature amyloid fibrils through Schiff base formation and hydrophobic interactions. mdpi.com | Effectively inhibits amyloid formation in the early stages of aggregation. mdpi.com |
| Citrate | Anionic Surfactant | Reduces hydrophobicity and increases the hydrophilicity of Aβ(1-40) molecules. nih.gov | Significantly inhibited Aβ(1-40) aggregation in a concentration-dependent manner. nih.gov |
| Ac-LPFFN-NH2 | L-enantiomer Peptide | Stabilizes the α-helical conformation of Aβ40. nih.gov | Inhibits Aβ40 aggregation and prolongs fibril formation. nih.gov |
| Salvianolic Acid and Dihydromyricetin | Herbal Phenolic Compounds | Inhibit Aβ40 fibrillation and seeded aggregation. nih.gov | Able to disaggregate preformed fibrils. nih.gov |
| Glycosides (Phloridzin, Salidroside) | Natural Compounds | Inhibit Aβ40 aggregation and fibril prolongation. nih.gov | Inhibit in a dose-dependent manner. nih.gov |
Enhancement of Amyloid beta-Protein (1-40) Clearance and Degradation
Enhancing the removal of Aβ40 from the brain is another critical therapeutic strategy. nih.gov This can be accomplished by increasing its enzymatic degradation or by facilitating its transport out of the central nervous system. en-journal.org
Enzymatic Degradation: Several enzymes, known as amyloid-degrading enzymes (ADEs), are capable of breaking down Aβ peptides. tandfonline.com Key among these are neprilysin (NEP) and insulin-degrading enzyme (IDE). researchgate.netiu.edu Studies have shown that increasing the expression and activity of NEP can significantly reduce the amyloid burden. en-journal.org Plasmin, another enzyme, has been shown to degrade both monomeric and fibrillar Aβ and its activation is considered a viable therapeutic approach. en-journal.orgiu.edu Other enzymes involved in Aβ degradation include endothelin-converting enzyme (ECE), angiotensin-converting enzyme (ACE), and matrix metalloproteinases (MMPs). tandfonline.comiu.edu
Immunotherapy: Both active and passive immunotherapy approaches have been developed to enhance Aβ clearance. wikipedia.org Passive immunotherapy involves the administration of monoclonal antibodies that specifically target Aβ, facilitating its removal. mdpi.com These antibodies can promote microglial activation and enhance the clearance of Aβ from the brain. wikipedia.orgmdpi.com Several anti-Aβ antibodies, such as Aducanumab, Lecanemab, and Donanemab, have received FDA approval for clinical use. mdpi.com Active immunization, on the other hand, aims to stimulate the host's immune system to produce its own antibodies against Aβ. onlinescientificresearch.com
Transport-Mediated Clearance: The transport of Aβ across the blood-brain barrier (BBB) is a crucial clearance mechanism. en-journal.org The low-density lipoprotein receptor-related protein 1 (LRP1) is a key receptor involved in the efflux of Aβ from the brain. en-journal.orgmdpi.com Enhancing the expression or function of LRP1 is a promising therapeutic target. For example, some cholinesterase inhibitors like donepezil (B133215) and rivastigmine (B141) have been shown to up-regulate the expression of LRP1 and enhance Aβ clearance. acs.org Ketone bodies have also been found to promote Aβ efflux across the BBB by increasing the levels of LRP1 and P-glycoprotein. mdpi.com
Interactive Data Table: Approaches to Enhance Aβ(1-40) Clearance and Degradation
| Approach | Target/Mechanism | Key Molecules/Agents | Research Finding |
|---|---|---|---|
| Enzymatic Degradation | Proteolytic cleavage of Aβ(1-40). | Neprilysin (NEP), Insulin-Degrading Enzyme (IDE), Plasmin. en-journal.orgresearchgate.netiu.edu | Overexpression of NEP reduces amyloid burden. en-journal.org Plasmin activation degrades Aβ and reduces neurotoxicity. en-journal.org |
| Passive Immunotherapy | Monoclonal antibodies targeting Aβ. | Aducanumab, Lecanemab, Donanemab. mdpi.com | Antibodies promote microglial activation and enhance Aβ clearance. wikipedia.orgmdpi.com |
| Active Immunotherapy | Stimulation of host immune response to Aβ. | Synthetic Aβ peptides or fragments. onlinescientificresearch.com | Induces the production of anti-Aβ antibodies to clear the peptide. scielo.org.co |
| Transport-Mediated Clearance | Upregulation of efflux transporters at the BBB. | LRP1, P-glycoprotein. acs.orgmdpi.com | Donepezil and rivastigmine enhance Aβ clearance by upregulating LRP1. acs.org Ketone bodies increase LRP1 and P-gp levels, promoting Aβ efflux. mdpi.com |
Modulation of Pathological Protein-Protein Interactions Involving Amyloid beta-Protein (1-40)
Aβ40 does not act in isolation; its pathological effects are often mediated through interactions with other proteins. Targeting these interactions represents a nuanced therapeutic strategy.
Disrupting Aβ-Aβ Interactions: The initial step of aggregation involves the self-association of Aβ monomers. The shift from intrastrand to interstrand hydrogen bonds is crucial for oligomerization. mdpi.com Therapeutic strategies can be designed to disrupt these early protein-protein interactions. For example, peptide inhibitors based on the hydrophobic core of Aβ, such as those derived from the KLVFF sequence, can bind to Aβ monomers and prevent their self-assembly. nih.gov
Interfering with Aβ-Other Protein Interactions: Aβ oligomers can interact with various cellular proteins, leading to neurotoxicity. For instance, the interaction of Aβ with calmodulin, a key calcium-binding protein, is implicated in Aβ-induced neurotoxicity. explorationpub.com Highly hydrophobic peptides have been designed to bind to the C-terminus of Aβ and inhibit the formation of Aβ:calmodulin complexes. explorationpub.com Another strategy involves using "chaperone" proteins to block Aβ aggregation. By linking an amyloid ligand to a large chaperone protein, researchers have been able to create a molecule with sufficient steric bulk to disrupt the protein-protein interactions necessary for fibril formation. biospace.com Molecular dynamics simulations have also provided insights into how inhibitor proteins like human αB-crystallin and human lysozyme (B549824) can bind to Aβ peptides and compete with inter-peptide interactions, thus inhibiting aggregation. plos.org
Interactive Data Table: Modulation of Aβ(1-40) Protein-Protein Interactions
| Strategy | Mechanism | Example | Research Finding |
|---|---|---|---|
| Disrupting Aβ Self-Association | Peptide inhibitors bind to Aβ monomers, preventing oligomerization. | KLVFF-based peptides. nih.gov | These peptides interfere with the hydrophobic interactions necessary for aggregation. nih.gov |
| Inhibiting Aβ-Calmodulin Interaction | Hydrophobic peptides bind to Aβ, preventing its interaction with calmodulin. explorationpub.com | Aβ-antagonist hydrophobic neuropeptides. explorationpub.com | These peptides inhibit the formation of Aβ(1-42):CaM complexes and reduce neurotoxicity. explorationpub.com |
| Recruited Chaperone Approach | A bifunctional molecule binds to a chaperone protein, creating a large complex that sterically hinders Aβ aggregation. biospace.com | Congo red linked to a ligand for FK506 binding protein (FKBP). biospace.com | The complex almost fully blocked fibril formation and significantly reduced neurotoxicity. biospace.com |
| Inhibitor Protein Binding | Natural chaperone proteins bind to Aβ peptides, preventing their aggregation. | Human αB-crystallin, Human lysozyme. plos.org | These proteins compete with inter-peptide interactions, inhibiting the early stages of aggregation. plos.org |
Q & A
Q. How do Aβ40 and Aβ42 differ in aggregation kinetics and experimental handling?
Aβ40 (40-amino acid peptide) and Aβ42 (42-amino acid peptide) exhibit distinct aggregation behaviors due to two additional hydrophobic residues in Aβ42, accelerating fibril formation. Methodologically:
- Characterization : Use SDS-PAGE or capillary electrophoresis to confirm peptide purity and length .
- Aggregation assays : Monitor kinetics via Thioflavin T fluorescence (for fibril formation) or turbidity measurements. Aβ40 typically forms shorter fibrils compared to Aβ42 .
- Solubility : Pre-treat lyophilized Aβ40 with hexafluoroisopropanol (HFIP) to dissolve pre-aggregates, followed by size-exclusion chromatography (SEC) to isolate monomers .
Q. What are validated methods for detecting Aβ40 in biological samples (e.g., CSF, plasma)?
- ELISA : Use Aβ40-specific kits (e.g., Human Aβ40 ELISA Kit) with antibodies showing no cross-reactivity to Aβ42. Validate using synthetic Aβ40 standards (0.625–50 ng/mL detection range) .
- Sample preparation : Centrifuge CSF/plasma at 10,000×g to remove debris. For tissue, homogenize in RIPA buffer with protease inhibitors .
- Controls : Include spiked recovery samples to assess matrix effects and validate antibody specificity via Western blot .
Q. How should Aβ40 stock solutions be prepared to minimize aggregation artifacts?
- Dissolution : Lyophilized Aβ40 should be dissolved in HFIP, vortexed, aliquoted, and dried under nitrogen gas. Reconstitute in DMSO or NaOH (pH 10–12) to prevent immediate aggregation .
- Monomer isolation : Use SEC (e.g., Superdex 75) to separate monomers from oligomers. Confirm homogeneity via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Aβ40 oligomer vs. fibril toxicity in neuronal models?
- Oligomer enrichment : Fractionate Aβ40 using SEC or density gradient centrifugation. Validate oligomer presence via atomic force microscopy (AFM) or native PAGE .
- Toxicity assays : Compare oligomer/fibril effects using primary neuron viability assays (MTT, LDH release) and calcium imaging. Note batch-specific variability in Aβ40 aggregation .
- Controls : Include reverse-sequence Aβ40 (e.g., Aβ40-1) to confirm toxicity is sequence-dependent .
Q. What experimental strategies differentiate Aβ40-driven pathology from Aβ42 in transgenic models?
- Model selection : Use APP-transgenic mice with mutations favoring Aβ40 production (e.g., Tottori mutation). Confirm Aβ profiles via mass spectrometry or immunoprecipitation .
- Phenotypic analysis : Compare vascular amyloidosis (Aβ40-dominated) vs. parenchymal plaques (Aβ42-dominated) using Congo red staining or microhemorrhage assays .
Q. How can Aβ40 labeling (e.g., fluorescent, biotin) be optimized for in situ imaging without altering aggregation?
- Labeling sites : Use N-terminal tags (e.g., Cy3, biotin) to avoid disrupting C-terminal hydrophobic regions critical for aggregation .
- Validation : Compare labeled/unlabeled Aβ40 aggregation kinetics via TEM or QLS. Ensure labeling efficiency >90% via HPLC .
- Applications : For live-cell imaging, use low-labeling ratios (<1:10 dye:peptide) to minimize steric interference .
Q. What methodologies quantify Aβ40 post-translational modifications (e.g., oxidation, isomerization) in disease contexts?
- Mass spectrometry (MS) : Use LC-MS/MS with stable isotope-labeled standards to detect modifications like D-Asp isomerization or pyroglutamate formation .
- Immunoassays : Employ PTM-specific antibodies (e.g., anti-nitrotyrosine for oxidized Aβ40) in dot blots. Pre-clear samples with protein A/G beads to reduce nonspecific binding .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
